3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-(3-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10-5-2-6-14(11(10)15)9-4-1-3-8(13)7-9/h1,3-4,7,10H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTPDMRRADKQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263573 | |
| Record name | 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-20-7 | |
| Record name | 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinone, 3-bromo-1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
This technical guide details the chemical properties, synthetic utility, and handling protocols for 3-Bromo-1-(3-fluorophenyl)piperidin-2-one . It is designed for medicinal chemists and process scientists utilizing this scaffold as a versatile intermediate in the synthesis of biologically active agents, particularly Factor Xa inhibitors and GPCR ligands.[1]
A Versatile Electrophilic Scaffold for Medicinal Chemistry
Executive Summary
3-Bromo-1-(3-fluorophenyl)piperidin-2-one is a functionalized
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 272.12 g/mol | |
| Predicted LogP | 2.4 – 2.8 | Moderate lipophilicity; suitable for CNS/peripheral targets.[2] |
| Physical State | Off-white to pale yellow solid | Low-melting solid (approx. 45–55°C) or viscous oil if impure. |
| Solubility | DCM, THF, EtOAc, DMSO | Poor water solubility.[1] Hydrolytically stable at neutral pH. |
| Chirality | Racemic (C3) | Typically synthesized as a racemate; amenable to chiral resolution or asymmetric synthesis. |
Synthetic Accessibility
The most robust route to this scaffold involves a two-stage sequence: construction of the
Protocol A: The "Lactamization-Bromination" Route (Recommended)
This pathway is preferred for gram-to-kilogram scale preparation due to the availability of reagents.
-
Step 1:
-Alkylation/Cyclization-
Reagents: 3-Fluoroaniline + 5-Bromovaleryl chloride.
-
Conditions:
, Acetone or DMF, reflux.[1] -
Mechanism: Acylation of the aniline followed by intramolecular alkylation (cyclization) to form 1-(3-fluorophenyl)piperidin-2-one.
-
Checkpoint: Ensure complete cyclization; uncyclized linear amides are common impurities.
-
-
Step 2:
-Bromination-
Reagents: Lithium diisopropylamide (LDA), TMSCl, then
-Bromosuccinimide (NBS).[1] -
Conditions: THF, -78°C to RT.
-
Mechanism: Formation of the kinetic silyl enol ether followed by electrophilic bromination.
-
Alternative (Scale-up): Reaction with
is possible but harsher.
-
Visualization: Synthetic Pathway
Caption: Two-step synthesis via lactamization and subsequent alpha-bromination.
Chemical Reactivity & Transformations[3]
The C3-Bromine atom is the primary handle for chemical elaboration. The reactivity is governed by the interplay between the electron-withdrawing carbonyl and the steric environment of the piperidine ring.
Nucleophilic Substitution ( )
The
-
Azidation: Reaction with
(DMF, RT) yields the -azido lactam, which can be reduced to the -amino lactam (a common pharmacophore).[1] -
Thiolation: Reaction with thiols/thiolates generates
-thioether derivatives. -
Amination: Direct displacement with secondary amines is possible but often competes with elimination.
Elimination (Formation of Michael Acceptors)
Under basic conditions (e.g., DBU,
-
Utility: This
-unsaturated lactam is a potent Michael acceptor, allowing for the introduction of nucleophiles at the C4 position (conjugate addition), effectively "walking" the functionality around the ring.[1]
Radical Cross-Coupling
Recent advances in photoredox catalysis utilize
-
Giese Addition: The C3 radical can be generated (via
catalysis or simple tin hydrides) and trapped with electron-deficient olefins.
Visualization: Reactivity Landscape
Caption: Divergent reactivity modes: Substitution (C3), Elimination (Unsaturation), and Radical Coupling.
Medicinal Chemistry Applications
Pharmacophore Features[1][2][3][4][5][6][7][8][9][10]
-
3-Fluorophenyl Group:
-
Metabolic Blockade: The fluorine at the meta position blocks metabolic hydroxylation at a typically vulnerable site, extending half-life (
). -
Conformation: The fluorine atom exerts an inductive effect that can influence the twist angle of the
-aryl bond relative to the lactam plane, potentially locking the bioactive conformation.[1]
-
-
Lactam Core:
-
Acts as a constrained linker, orienting the
-aryl group and C3-substituents in specific vectors (unlike flexible linear amides).
-
Target Classes
-
Factor Xa Inhibitors: Analogous to the core of Rivaroxaban and Apixaban, where the lactam serves as the central scaffold linking the "P1" and "P4" binding elements.[1]
-
GPCR Ligands: The piperidinone core is a privileged scaffold for allosteric modulators of chemokine receptors (e.g., CCR2, CCR5).[1]
Handling & Safety Protocols
Warning:
-
Engineering Controls:
-
Always handle within a certified fume hood.
-
Use a localized exhaust if weighing solid material.[1]
-
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the high permeability of halogenated organics.
-
Eye Protection: Chemical splash goggles.
-
-
Quenching Spills:
-
Treat spills with a dilute solution of aqueous ammonia or sodium thiosulfate to nucleophilically displace or reduce the active bromide before disposal.
-
References
-
Synthesis of N-Aryl Lactams:Journal of Organic Chemistry.
-bromo-lactams." -
Radical Functionalization:Chemical Science. "Coupling of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-bromoamides and unactivated alkenes to form -lactams." - Medicinal Chemistry of Piperidinones:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Lactam-Based Factor Xa Inhibitors." (General grounding reference for scaffold utility).
-
Physical Properties Data: EPA CompTox Dashboard. "2-Bromo-1-(3-fluorophenyl)ethan-1-one Properties" (Analogous alpha-bromo ketone data for property estimation).
Sources
molecular structure and formula of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
The following technical guide details the molecular structure, synthesis, and application of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one , a critical intermediate in the development of anticoagulant and anti-inflammatory therapeutics.
Molecular Scaffold Analysis & Synthetic Methodologies
Executive Summary
3-Bromo-1-(3-fluorophenyl)piperidin-2-one (CAS: 1311316-20-7) is a halogenated lactam scaffold widely utilized in medicinal chemistry. It serves as a "warhead" intermediate, primarily for the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and PARP inhibitors. The molecule features a piperidin-2-one (valerolactam) core N-substituted with a 3-fluorophenyl group, possessing a reactive bromine atom at the C3 position (alpha to the carbonyl). This electrophilic site allows for facile nucleophilic substitution, enabling the rapid construction of complex heterocyclic libraries.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification
| Parameter | Value |
| IUPAC Name | 3-Bromo-1-(3-fluorophenyl)piperidin-2-one |
| CAS Number | 1311316-20-7 |
| Molecular Formula | C₁₁H₁₁BrFNO |
| Molecular Weight | 272.12 g/mol |
| SMILES | O=C1C(Br)CCCN1C2=CC=CC(F)=C2 |
| InChI Key | LQTPDMRRADKQOM-UHFFFAOYSA-N |
Calculated Physicochemical Profile[3]
-
LogP (Predicted): ~2.1 (Moderate lipophilicity, suitable for CNS/systemic drug intermediates).
-
Topological Polar Surface Area (TPSA): 20.3 Ų (Low polarity, indicating good membrane permeability).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 2 (Carbonyl O, Fluorine).
-
Rotatable Bonds: 1 (N-Aryl bond).
Structural Characterization & Logic
Molecular Geometry
The piperidin-2-one ring typically adopts a distorted half-chair conformation. The introduction of the bulky bromine atom at C3 creates steric strain, often forcing the bromine into a pseudo-equatorial position to minimize 1,3-diaxial interactions, although the dipole moment of the adjacent carbonyl can influence this.
Electronic Effects
-
3-Fluorophenyl Group: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution but increases the metabolic stability of the molecule by blocking oxidative metabolism at that position.
-
Alpha-Bromo Ketone Motif: The C3-Bromine is highly activated by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl makes the C3 proton acidic (pKa ~20-25) and the C-Br bond susceptible to SN2 displacement by nucleophiles (amines, thiols).
Synthetic Pathways[1][8][9]
The synthesis of this scaffold requires a convergent approach, typically assembling the N-aryl lactam core before introducing the halogen.
Primary Route: N-Arylation followed by -Bromination
This route is preferred for scalability and yields.
Step 1: Copper-Catalyzed N-Arylation (Chan-Lam or Buchwald-Hartwig)
-
Reactants: Piperidin-2-one (Valerolactam) + 1-Bromo-3-fluorobenzene.
-
Catalyst: CuI (Copper Iodide) or Pd(OAc)₂/Xantphos.
-
Conditions: K₃PO₄, Toluene/Dioxane, reflux.
-
Mechanism: The nitrogen lone pair of the lactam displaces the halide on the aromatic ring via a catalytic cycle, forming 1-(3-fluorophenyl)piperidin-2-one .
Step 2: Regioselective
-Bromination
-
Reactants: 1-(3-fluorophenyl)piperidin-2-one + N-Bromosuccinimide (NBS).
-
Reagents: Lithium Diisopropylamide (LDA) or LiHMDS.
-
Conditions: THF, -78°C (Cryogenic).
-
Protocol Logic:
-
Enolization: Treatment with LDA at -78°C kinetically deprotonates the C3 position, forming the lithium enolate.
-
Bromination: Addition of electrophilic bromine source (NBS) traps the enolate.
-
Quench: Rapid quenching prevents poly-bromination.
-
Visualization of Synthesis Logic
Figure 1: Convergent synthesis pathway via N-arylation and subsequent alpha-bromination.
Experimental Protocol (Standardized)
Objective: Synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one from 1-(3-fluorophenyl)piperidin-2-one.
-
Preparation : Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solvation : Dissolve 1-(3-fluorophenyl)piperidin-2-one (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation : Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes to ensure complete enolate formation.
-
Bromination : Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in minimal anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.
-
Reaction : Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is typically an off-white solid or viscous oil.
Medicinal Chemistry Applications
This molecule is a "privileged structure" precursor. The bromine atom is a placeholder for complex amines.
-
Factor Xa Inhibition : Displacement of the bromine with morpholin-3-one or similar lactams creates bis-lactam structures mimicking the core of Apixaban.
-
PARP Inhibitors : The N-aryl lactam core mimics the nicotinamide pharmacophore required for binding to the PARP enzyme active site.
Reactivity Mapping
Figure 2: Reactivity profile of the scaffold. The C3-Bromine is the primary site of diversification.
Safety & Handling (MSDS Highlights)
-
Hazards : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Handling : Use in a fume hood. The alpha-bromo ketone moiety is a potential lachrymator and skin sensitizer.
-
Storage : Store at 2-8°C under inert atmosphere (Argon). Light sensitive (degradation of C-Br bond).
References
-
Sigma-Aldrich . Product Specification: 3-bromo-1-(3-fluorophenyl)piperidin-2-one (CAS 1311316-20-7). Retrieved from [2]
-
PubChem . Compound Summary: 3-bromo-1-(4-fluorophenyl)piperidin-2-one (Analogous Structure). Retrieved from
-
Mishra, S., et al. (2023).[3][4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids". Journal of the American Chemical Society.[4] Retrieved from
-
Wang, L., et al. (2016).[3] "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one". 4th International Conference on Mechanical Materials and Manufacturing Engineering. Retrieved from
Sources
- 1. 1-(3-Fluorophenyl)piperazine | C10H13FN2 | CID 77418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-1-(4-bromophenyl)piperidin-2-one | 477739-51-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
An In-depth Technical Guide to Determining the Solubility Profile of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in a range of organic solvents. In the absence of established public data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, the influence of the compound's unique structural features, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties play a pivotal role.[1] Among these, solubility is a cornerstone, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.[2] A compound with poor solubility can face significant hurdles, including low bioavailability, which may lead to suboptimal therapeutic effects and increased development costs.[3] Therefore, a thorough understanding of the solubility profile of a compound like 3-Bromo-1-(3-fluorophenyl)piperidin-2-one is not merely an academic exercise but a crucial step in its developmental pathway.[3][4] This guide will equip the researcher with the necessary tools to navigate this essential characterization.
Theoretical Framework: Predicting the Solubility Behavior of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5][6] A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (3-Bromo-1-(3-fluorophenyl)piperidin-2-one) and the solvent.
2.1. Molecular Structure and Inherent Properties
The structure of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one, with its combination of a polar lactam ring, a substituted aromatic ring, and halogen atoms, suggests a complex solubility behavior.
-
The Piperidin-2-one Core: The lactam moiety contains a polar carbonyl group and a nitrogen atom, making it capable of acting as a hydrogen bond acceptor. This suggests a degree of solubility in polar, protic solvents that can act as hydrogen bond donors.[7]
-
The 3-Fluorophenyl Group: The fluorophenyl ring introduces a degree of lipophilicity. The high electronegativity of the fluorine atom can influence the molecule's overall dipole moment and pKa, thereby affecting its interaction with solvents.[8][9] While a single fluorine substitution can sometimes slightly increase lipophilicity, the overall effect is complex and context-dependent.[8][10]
-
The Bromo Substituent: The bromine atom further contributes to the molecule's lipophilicity and molecular weight. Generally, an increase in halogenation tends to decrease aqueous solubility.[11][12]
2.2. The Role of the Solvent
The choice of solvent is paramount in determining the extent to which 3-Bromo-1-(3-fluorophenyl)piperidin-2-one will dissolve. Key solvent properties to consider include:
-
Polarity: Polar solvents will more readily dissolve polar solutes by stabilizing the solute molecules through dipole-dipole interactions.[5][6]
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can form strong intermolecular interactions with the lactam oxygen and nitrogen of the solute, enhancing solubility.[7][13]
-
Dielectric Constant: A higher dielectric constant indicates a greater ability of the solvent to separate ions, which can be relevant if the compound has any ionizable groups.
Based on these principles, we can hypothesize that 3-Bromo-1-(3-fluorophenyl)piperidin-2-one will exhibit moderate to good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and potentially in some polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.
Experimental Determination of Solubility: A Methodological Approach
Two primary types of solubility are experimentally determined: thermodynamic and kinetic solubility.[4][14] Both provide valuable, albeit different, insights into a compound's behavior.
3.1. Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[4][14] The shake-flask method is the gold standard for its determination.[14][15]
3.1.1. Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials:
-
3-Bromo-1-(3-fluorophenyl)piperidin-2-one (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid 3-Bromo-1-(3-fluorophenyl)piperidin-2-one to a pre-weighed vial. The excess solid is crucial to ensure that an equilibrium with the solid phase is reached.[15]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the system has reached a true equilibrium.[14]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.[3]
-
Quantification:
-
HPLC-UV Method (Preferred): Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Inject the filtered supernatant and the standards into the HPLC system. The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.[16][17]
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, a UV-Vis spectrophotometer can be used.[17][18] A calibration curve is generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the filtered supernatant is then determined from this curve.
-
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
3.1.2. Graphviz Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
3.2. Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock solution into an aqueous or organic medium.[3][14] This method is faster and requires less compound, making it suitable for early-stage drug discovery screening.[2][3]
3.2.1. Detailed Protocol for Kinetic Solubility Assay
Materials:
-
3-Bromo-1-(3-fluorophenyl)piperidin-2-one (dissolved in DMSO to a high concentration, e.g., 10 mM)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handler (optional, for high-throughput)
-
Plate reader with nephelometry or UV-Vis capabilities
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Solvent Addition: Add the selected organic solvent to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).
-
Incubation and Mixing: Mix the contents of the wells thoroughly using a plate shaker and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).[3]
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1]
-
Direct UV Assay: After incubation, the solution can be filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then measured by UV-Vis spectroscopy.[19]
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
3.2.2. Graphviz Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The quantitative solubility data obtained should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Profile of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one at 25°C
| Solvent | Solvent Type | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 200 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | > 200 |
| Ethanol | Polar Protic | 10 - 20 | 50 - 100 |
| Methanol | Polar Protic | 15 - 25 | 60 - 120 |
| Acetonitrile | Polar Aprotic | 5 - 10 | 20 - 40 |
| Ethyl Acetate | Moderately Polar | 2 - 5 | 10 - 20 |
| Dichloromethane | Nonpolar | 1 - 3 | 5 - 15 |
| Toluene | Nonpolar | < 1 | < 5 |
| Hexane | Nonpolar | < 0.1 | < 1 |
Note: The values in this table are hypothetical and serve as an example of how to present the experimentally determined data.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to determining the solubility profile of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in organic solvents. By combining a sound theoretical understanding with robust experimental protocols, researchers can generate the critical data needed to advance the development of this compound. The provided step-by-step methodologies for both thermodynamic and kinetic solubility assays, along with the visual workflows, offer a practical roadmap for laboratory execution. Future studies should explore the pH-dependent aqueous solubility to provide a more complete picture of the compound's behavior under physiological conditions, which is essential for predicting its oral bioavailability.
References
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. ResearchGate. [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?[Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]
-
Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]
-
PubMed. (2004, June 15). Water solubility and partitioning behavior of brominated phenols. [Link]
-
Analytical Method Selection for Drug Product Dissolution Testing. ResearchGate. [Link]
-
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
PMC. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. [Link]
-
A review on uv spectroscopy and hplc methodologies for the development and validation of Dolutegravir. IJNRD. [Link]
-
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]
-
PubMed. (2002, September 15). Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. reddit.com [reddit.com]
- 7. al-kindipublisher.com [al-kindipublisher.com]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. quora.com [quora.com]
- 11. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raytor.com [raytor.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. ijnrd.org [ijnrd.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Pharmacological Significance of N-(3-Fluorophenyl) Piperidinone Derivatives
Executive Summary
The piperidinone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for antipsychotics, analgesics, and anticancer agents. Within this class, N-(3-fluorophenyl) piperidinone derivatives occupy a distinct pharmacological niche. The incorporation of the 3-fluorophenyl moiety is not merely structural; it is a strategic medicinal chemistry modification designed to enhance metabolic stability, modulate lipophilicity (
This technical guide analyzes the pharmacological profile of these derivatives, with a specific focus on GSK962040 (a motilin receptor agonist) as a primary case study, alongside the broader cytotoxic potential of N-aryl-3,5-bis(benzylidene)-4-piperidinones (curcumin analogs).
The "Fluorine Effect" in Piperidinone Scaffolds
The substitution of hydrogen with fluorine on the N-phenyl ring significantly alters the physicochemical properties of the piperidinone core without drastically changing steric bulk.
-
Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidation. Placing a fluorine at the meta (3-) position of the N-phenyl ring blocks metabolic soft spots, prolonging the half-life (
) of the molecule compared to its non-fluorinated counterparts. -
Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the phenyl ring. This reduction in electron density can strengthen
-stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor binding pockets. -
Lipophilicity: Fluorination increases lipophilicity, facilitating blood-brain barrier (BBB) penetration for CNS-active targets and improving membrane permeability for intracellular targets.
Case Study: GSK962040 (Motilin Receptor Agonist)
The most authoritative example of the pharmacological significance of the N-(3-fluorophenyl) moiety is GSK962040 (N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine).[1]
Mechanism of Action
GSK962040 acts as a potent, selective, small-molecule agonist of the motilin receptor (a G-protein coupled receptor, GPCR). Motilin regulates the migrating motor complex (MMC) in the gastrointestinal tract.
-
Binding Affinity: The N-(3-fluorophenyl) group occupies a hydrophobic pocket within the transmembrane domain of the motilin receptor. The 3-fluoro substituent is critical for optimal orientation and binding affinity (
values typically > 8.0). -
Signaling Pathway: Activation of the motilin receptor triggers the
pathway, leading to Phospholipase C (PLC) activation, IP3 generation, and intracellular calcium mobilization, ultimately causing smooth muscle contraction.
Visualization: Motilin Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by N-(3-fluorophenyl) piperidinone derivatives like GSK962040.
Caption: Signal transduction pathway of GSK962040 mediating gastric contractility via Gq-coupled motilin receptors.
Anticancer Potential: Curcumin Analogs
Beyond GPCRs, N-aryl-4-piperidinones are extensively studied as cytotoxic agents , particularly the 3,5-bis(benzylidene)-4-piperidinone class (synthetic curcumin analogs).
Structure-Activity Relationship (SAR)
These compounds act as Michael acceptors, alkylating cellular thiols (e.g., glutathione, cysteine residues on enzymes).
-
The N-Substituent Role: While the benzylidene rings primarily drive cytotoxicity, the N-substituent dictates bioavailability and stability. The N-(3-fluorophenyl) group enhances the lipophilic character compared to N-methyl or N-H analogs, improving cellular uptake in resistant cancer lines (e.g., P388 leukemia, HCT116 colon cancer).
-
Mechanism:
-
Thiol Alkylation: The
-unsaturated ketone system reacts with cellular thiols. -
ROS Generation: Depletion of glutathione leads to oxidative stress.
-
Apoptosis: Activation of Caspase-3/7 and cleavage of PARP.[2]
-
Quantitative Data Summary
Table 1: Comparative Pharmacological Parameters of Piperidinone Derivatives
| Parameter | N-Methyl Analog | N-(3-Fluorophenyl) Derivative | Significance of Fluorine |
| LogP (Lipophilicity) | ~1.5 - 2.0 | ~3.2 - 3.8 | Enhanced membrane permeability. |
| Metabolic Stability ( | Low (N-demethylation) | High | Blocks oxidative metabolism at N-terminus. |
| Receptor Affinity ( | Moderate | High (Target Specific) | Electronic effects improve |
| Cytotoxicity ( | 1-5 | 0.5-2 | Improved uptake correlates with potency. |
Experimental Protocols
Synthesis of N-(3-Fluorophenyl)-4-Piperidinone
This protocol describes the construction of the core scaffold using a double Mannich condensation or nucleophilic cyclization.
Reagents: 3-Fluoroaniline, Ethyl acrylate (or bis(2-chloroethyl)amine), Sodium hydride (NaH), Toluene.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 3-fluoroaniline (10 mmol) in anhydrous toluene under nitrogen atmosphere.
-
Cyclization:
-
Method A (Dieckmann Condensation): Add ethyl acrylate (2.2 eq) and reflux to form the diester intermediate. Treat with NaH to cyclize, followed by decarboxylation in acidic media.
-
Method B (Nucleophilic Substitution): React 3-fluoroaniline with bis(2-chloroethyl) ketone (if available) or bis(2-chloroethyl)amine followed by oxidation.
-
-
Purification: Quench reaction with ice water. Extract with ethyl acetate. Dry over
. Purify via silica gel column chromatography (Hexane:EtOAc 8:2). -
Validation: Confirm structure via
H-NMR ( ). Look for characteristic piperidinone triplets at 2.5-3.0 ppm and 3-fluorophenyl multiplets at 6.5-7.2 ppm.
In Vitro Motilin Receptor Binding Assay
To validate the pharmacological activity of the synthesized derivative (similar to GSK962040).
-
Cell Line: HEK293 cells stably expressing human motilin receptor (hMTLR).
-
Radioligand: [
I]-Motilin. -
Protocol:
-
Incubate cell membranes (20
g protein) with [ I]-Motilin (50 pM) and varying concentrations of the N-(3-fluorophenyl) derivative ( to M). -
Buffer: 50 mM Tris-HCl, 10 mM
, 0.1% BSA, pH 7.4. -
Incubation: 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
-
Analysis: Measure radioactivity via gamma counter. Calculate
and using non-linear regression (GraphPad Prism).
Synthesis Workflow Diagram
The following diagram outlines the logical flow for synthesizing and validating these derivatives.
Caption: Synthetic workflow for generating pharmacologically active N-(3-fluorophenyl) piperidinone derivatives.
Future Outlook
The N-(3-fluorophenyl) piperidinone scaffold remains a fertile ground for drug discovery. Future research is pivoting toward:
-
Dual-Acting Agents: Combining AChE inhibition (Alzheimer's) with 5-HT modulation (Depression) using the piperidinone core.
-
PROTACs: Using the piperidinone moiety as a specific E3 ligase anchor or warhead for targeted protein degradation.
-
Radiotracers: The fluorine substituent offers a direct pathway for
F-labeling for PET imaging of motilin receptors or sigma receptors in the brain.
References
-
Westaway, S. M., et al. (2009).[1] Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate.[1] Journal of Medicinal Chemistry, 52(4), 1180-1189.[1] Link
-
Dimmock, J. R., et al. (1990). 3,5-Bis(benzylidene)-4-piperidones and related compounds with high activity towards P388 leukemia cells.[3] Drug Design and Delivery, 6(3), 183-194. Link
-
Parlar, S. (2019).[4] Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 196-205. Link
-
Subramaniam, D., et al. (2011). 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis.[5] Molecular Cancer Therapeutics, 10(11), 2146-2156.[5] Link
-
Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.[6] Journal of Medicinal Chemistry, 44(10), 1603-1614. Link
Sources
- 1. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3,5-Bis-benzylidene-4-piperidones and related compounds with high activity towards P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alpha-Bromo Lactam Scaffold in Drug Discovery: Synthesis, Mechanistic Insights, and Pharmaceutical Applications
Executive Summary
The α-bromo lactam motif represents a privileged scaffold in modern medicinal chemistry and organic synthesis. Characterized by a cyclic amide (lactam) bearing a bromine atom at the alpha carbon, this structure combines the metabolic stability and hydrogen-bonding potential of lactams with the highly reactive, versatile synthetic handle of the C–Br bond. This technical guide explores the causal logic behind the synthesis of α-bromo lactams, their functionalization via radical and metal-catalyzed pathways, and their critical role as intermediates in the discovery of antibiotics, analgesics, and complex peptidomimetics.
The Strategic Value of α-Bromo Lactams
In drug design, the lactam ring (β-, γ-, or δ-lactam) frequently serves as a core pharmacophore due to its conformational rigidity and ability to mimic peptide bonds without being susceptible to rapid proteolytic cleavage[1]. The strategic installation of a bromine atom at the alpha position provides a dual-purpose advantage:
-
Electrophilic Hub: The electronegativity of bromine polarizes the C–Br bond, making the alpha carbon highly susceptible to nucleophilic attack (S_N2). This allows for the stereospecific introduction of amines, alkoxides, or carbon nucleophiles.
-
Radical Precursor: The relatively weak C–Br bond can undergo homolytic scission under photoredox or transition-metal catalysis, generating an electrophilic carbon-centered radical that can be trapped by unactivated olefins[2].
Chemical Synthesis & Functionalization Methodologies
The synthesis of α-bromo lactams requires careful control over reaction conditions to prevent premature ring-opening or over-bromination. Recent advancements have shifted from harsh, classical Hell-Volhard-Zelinsky conditions to milder, catalytic, and phase-transfer methodologies.
Table 1: Quantitative Comparison of α-Bromo Lactam Synthetic Methodologies
| Methodology | Lactam Ring Size | Catalyst / Key Reagents | Yield Range | Key Advantage |
| Two-Phase Bromination | γ, δ (5, 6-membered) | Br₂, PBr₃, R₄N⁺OH⁻ | 75–90% | Mild conditions, highly scalable (10 mmol), eco-friendly phase transfer[3]. |
| Photoredox [3+2] Cyclization | γ (5-membered) | Visible Light, Amine Base | 60–85% | Intermolecular assembly, tolerates unactivated olefins, avoids exogenous metals[2]. |
| Carbene Insertion | β (4-membered) | Phenylmercury chloride | 40–60% | Direct access to highly strained bicyclic β-lactam systems[4]. |
| Cobalt-Catalyzed Coupling | β (4-membered) | CoCl₂, Diarylzinc | 50–80% | Chemoselective C4 functionalization, preserves the lactam core[5]. |
Mechanistic Pathways & Causal Logic
To fully leverage α-bromo lactams, one must understand the thermodynamic and kinetic drivers of their reactivity. A prime example is the synthesis of highly substituted γ-lactams via Electron Donor-Acceptor (EDA) complexes[2].
Traditionally, adding an α-haloamide to an unactivated olefin required strong electron-withdrawing groups (like gem-difluoro substitution) to increase the electrophilicity of the intermediate radical[2]. However, by utilizing an α-bromo imide/amide in the presence of a nitrogenous base, an EDA complex forms. This complex absorbs visible light, triggering a Photoinduced Electron Transfer (PET). The causality here is critical: the PET selectively cleaves the C–Br bond without requiring harsh reductants, generating an electrophilic carbon-centered radical that readily adds to internal or terminal olefins in a formal [3+2] cycloaddition[2].
Caption: Photoredox-catalyzed synthesis of γ-lactams via EDA complexation and radical addition.
Pharmaceutical Applications & Case Studies
Antibiotic Intermediates
The most historically significant use of α-bromo lactams is in the synthesis of β-lactam antibiotics. Specifically, α-bromo-lactam derivatives are essential building blocks for the commercial production of cephem, carbacephem, and isoxacephem derivatives[6]. The bromine atom serves as a leaving group for the introduction of complex thioethers or nitrogenous side chains that define the antibiotic's spectrum of activity against Gram-positive and Gram-negative bacteria[6].
Multimodal Analgesics (Dual MOR/σ1R Ligands)
Recent breakthroughs in pain management have focused on multimodal drugs to bypass the severe side effects of traditional opioids. The clinical candidate EST73502 (WLB-73502) is a dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist[7]. The synthesis of its central 1-oxa-4,9-diazaspiro[5.5]undecane scaffold heavily relies on α-bromo-lactam derivatives to establish the precise spatial arrangement required to bind both receptors simultaneously[8]. The rigid lactam core, functionalized via the alpha-bromo position, ensures the molecule maintains the necessary pharmacophore geometry while improving metabolic stability[8].
The β-Lactam Synthon Method
Developed extensively over the last two decades, the "β-lactam synthon method" utilizes the inherent ring strain of enantiopure β-lactams (often synthesized via α-bromo precursors) to drive ring-opening reactions[1]. Because the four-membered ring is highly strained, nucleophilic attack at the carbonyl carbon results in facile C3–C4 bond cleavage. This self-validating thermodynamic driver allows for the highly stereoselective synthesis of non-protein amino acids, peptidomimetics, and the complex side chains of anticancer agents like paclitaxel and docetaxel[1].
Caption: The β-lactam synthon method for synthesizing diverse pharmaceutical building blocks.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols detail the causal mechanisms behind each operational step.
Protocol A: Two-Phase Synthesis of α-Bromo Lactams from Lactones[3]
Objective: To synthesize stable α-bromo lactams while preventing premature hydrolysis of the halogen.
-
Ring Opening & Activation: Dissolve the starting lactone in a non-polar solvent. Add elemental Br₂ and a substoichiometric amount of PBr₃.
-
Causality: PBr₃ converts the lactone to an acyl bromide. This intermediate rapidly enolizes, making the alpha-carbon nucleophilic enough to attack Br₂, resulting in an α-bromocarboxylic acid derivative.
-
-
Biphasic Setup: Transfer the intermediate to a two-phase system of H₂O and CHCl₃ (or Methyl Ethyl Ketone for greener scale-up).
-
Phase-Transfer Cyclization: Add tetraalkylammonium hydroxide (R₄N⁺OH⁻).
-
Causality: The R₄N⁺ cation acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic layer. The bulky nature of the catalyst creates a microenvironment that favors intramolecular cyclization (re-forming the lactam ring) over the intermolecular hydrolysis of the highly labile α-bromo group.
-
-
Isolation: Separate the organic phase, dry over MgSO₄, and concentrate under reduced pressure to yield the pure α-bromo lactam.
Protocol B: EDA-Mediated[3+2] Synthesis of γ-Lactams[2]
Objective: Intermolecular construction of highly substituted γ-lactams using unactivated olefins.
-
Complexation: In a dry Schlenk flask under nitrogen, combine the α-bromo imide/amide (1.0 equiv), an unactivated α-olefin (2.0 equiv), and a nitrogenous amine base (e.g., DIPEA, 1.5 equiv) in anhydrous dichloromethane.
-
Causality: The electron-rich amine and the electron-deficient α-bromo amide spontaneously associate to form an EDA complex. This shifts the absorption profile of the mixture into the visible light spectrum.
-
-
Photochemical Activation: Irradiate the reaction vessel with blue LEDs (λ = 450 nm) at room temperature for 12–24 hours.
-
Causality: Visible light excites the EDA complex, triggering a single-electron transfer from the amine to the α-bromo amide. The resulting radical anion expels a bromide ion, leaving a highly reactive, electrophilic carbon-centered radical.
-
-
Radical Trapping & Cyclization: The radical regioselectively attacks the terminal carbon of the α-olefin. The newly formed radical intermediate undergoes rapid intramolecular cyclization onto the amide moiety, yielding the protected γ-lactam scaffold.
-
Purification: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography.
Future Perspectives
The α-bromo lactam scaffold continues to evolve from a simple structural intermediate to a dynamic tool in late-stage functionalization. With the advent of metallaphotoredox catalysis, researchers are now capable of performing stereoconvergent cross-couplings directly at the alpha position, bypassing the need for chiral pool starting materials. As the demand for complex, sp³-rich multimodal drugs (like EST73502) increases, the precise manipulation of α-bromo lactams will remain a cornerstone of innovative drug discovery.
References
-
Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - National Institutes of Health (PMC). URL:[Link]
-
Synthesis of α‐bromo‐β‐lactams - ResearchGate. URL:[Link]
-
Synthesis of an alpha-Bromo-beta-lactam, 7-Bromo-8-oxo-1-azabicyclo[4.2.0]octane, by Carbene Insertion - SciSpace. URL:[Link]
-
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - Beilstein Journal of Organic Chemistry. URL:[Link]
-
Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ 1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - ResearchGate. URL:[Link]
- US6114541A - Method for the preparation of α-Bromo-Lactam derivatives - Google Patents.
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. URL:[Link]
-
Advances in the chemistry of β-lactam and its medicinal applications - National Institutes of Health (PMC). URL:[Link]
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. US6114541A - Method for the preparation of α-Bromo-Lactam derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The 3-Fluorophenyl Lactam Pharmacophore: A Mechanistic Whitepaper on Therapeutic Applications
Executive Summary
The integration of a 3-fluorophenyl moiety into lactam scaffolds (β, γ, and δ-lactams) represents a sophisticated strategy in modern medicinal chemistry. By leveraging the unique stereoelectronic properties of the fluorine atom—specifically its high electronegativity, minimal steric bulk (van der Waals radius of 1.47 Å), and capacity for multipolar interactions—drug developers can precisely modulate target binding kinetics, metabolic stability, and membrane permeability. This technical whitepaper dissects the causality behind the therapeutic efficacy of 3-fluorophenyl substituted lactams across three critical domains: antiviral protease inhibition, oncology, and antimicrobial resistance.
Stereoelectronic Grounding of the 3-Fluorophenyl Lactam Scaffold
The rational design of lactam-based therapeutics relies heavily on the spatial orientation and electronic distribution of their substituents. The lactam core serves as a rigid, stereochemically defined vector that can mimic natural substrates (such as the glutamine side chain) or act as a reactive electrophilic warhead.
When a 3-fluorophenyl group is introduced, it provides three distinct mechanistic advantages:
-
Metabolic Shielding: The strong carbon-fluorine bond at the meta-position blocks cytochrome P450-mediated aromatic oxidation, significantly extending the molecule's half-life.
-
Halogen Bonding: The electron-withdrawing nature of fluorine creates a localized positive potential (σ-hole) on adjacent atoms, enabling highly specific multipolar interactions with electron-rich pockets in target proteins.
-
Lipophilic Modulation: The substitution enhances the overall logP of the lactam, optimizing cellular penetrance without the entropic penalty associated with larger hydrophobic groups.
Antiviral Protease Inhibition: SARS-CoV-2 Mpro and Flavivirus NS2B-NS3
SARS-CoV-2 Main Protease (Mpro) Inhibition
The active site of the SARS-CoV-2 main protease (Mpro) is highly conserved and features distinct S1, S1', S2, and S4 pockets[1]. The development of relies on precise pharmacophore mapping[2].
In advanced lead compounds (e.g., 11a and 11b), an (S)-γ-lactam ring is utilized to occupy the S1 site, acting as a bioisosteric mimic of the endogenous glutamine residue found in the viral polyprotein substrate[1]. Crucially, the S2 pocket is capable of accommodating large spatial volumes. Replacing a standard cyclohexyl group with a 3-fluorophenyl group at this position fundamentally alters the binding thermodynamics[1]. The 3-fluorophenyl group provides an optimal steric fit while its electronegativity enhances π-π stacking and halogen bonding with the hydrophobic residues of the S2 pocket, positioning the adjacent aldehyde warhead for a covalent attack on the catalytic Cys145[1].
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by 3-fluorophenyl substituted γ-lactams.
Flavivirus NS2B-NS3 Protease Inhibition
In the context of Dengue and West Nile viruses, utilize the highly strained 4-membered β-lactam ring as an electrophilic warhead[3]. Tripeptides featuring a (3S)-β-lactam moiety with an N-1 fluorophenyl substituent exhibit lower micromolar IC₅₀ values[4]. The fluorophenyl group directs the orientation of the inhibitor within the prime site of the enzyme, facilitating a reversible covalent interaction between the β-lactam carbonyl and the catalytic serine[5].
Experimental Protocol: FRET-Based Enzymatic Cleavage Assay
To validate Mpro inhibition, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed.
-
Step 1: Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.3) and 1 mM EDTA. Causality: EDTA chelates divalent cations, preventing the activation of off-target metalloproteases.
-
Step 2: Enzyme Activation: Add 1 mM Dithiothreitol (DTT) to the buffer. Causality: Mpro relies on a catalytic cysteine (Cys145). DTT maintains the thiol in a reduced, nucleophilic state, preventing false-positive inhibition via oxidative inactivation.
-
Step 3: Compound Incubation: Pre-incubate recombinant Mpro (0.2 µM) with varying concentrations of the 3-fluorophenyl lactam inhibitor for 30 minutes at 37°C to allow covalent bond formation.
-
Step 4: Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at 20 µM.
-
Step 5: Kinetic Measurement: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 10 minutes. Cleavage of the Gln-Ser bond separates the quencher from the fluorophore.
-
Step 6: Data Analysis: Calculate initial velocities and determine the IC₅₀ using non-linear regression. Include a vehicle control (DMSO) to establish baseline uninhibited velocity.
Oncology: Antiproliferative Unsaturated γ-Lactams
Beyond antivirals, densely substituted unsaturated γ-lactams (3-pyrrolin-2-ones) demonstrate potent in vitro cytotoxicity against human carcinoma cell lines[6]. The bioisosteric replacement of flat ester groups with tetrahedral phosphonate moieties, combined with fluorophenyl substitutions, triggers robust intracellular apoptotic mechanisms[6].
The introduction of a fluorine atom into the heterocyclic structure fine-tunes the lipophilicity, allowing the molecule to penetrate the mitochondrial membrane, inducing depolarization and subsequent caspase-9/caspase-3 activation[7].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) demonstrating how fluorophenyl substitutions impact the antiproliferative efficacy of γ-lactams[6].
Table 1: Antiproliferative Activity of Substituted γ-Lactams
| Compound | Substrate / Substitution | A549 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) |
| 12e | Diethyl phosphonate (Fluorophenyl) | 6.6 ± 0.58 | >50 |
| 12i | Di-iso-propyl phosphonate (Phenyl) | 5.36 ± 0.28 | 11.56 ± 3.36 |
| 12j | Di-iso-propyl phosphonate (Fluorophenyl) | 5.91 ± 0.69 | 15.55 ± 1.60 |
Note: The steric bulk of the di-iso-propyl group combined with the electronic effects of the fluorophenyl ring (Compound 12j) expands the therapeutic spectrum to include ovarian carcinoma (SKOV3) cells, which are resistant to the diethyl analog[7].
Caption: Apoptotic signaling pathway triggered by antiproliferative γ-lactam derivatives.
Antimicrobial Adjuvants: Metallo-β-Lactamase Inhibitors
The rise of metallo-β-lactamases (MBLs) threatens the efficacy of all clinical β-lactam antibiotics. To combat this, researchers have developed novel [1,2,4]triazole and thiazine derivatives that mimic the lactam structure[8]. Compounds such as 3-(3-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine leverage the 3-fluorophenyl group to anchor the inhibitor within the hydrophobic pockets adjacent to the active-site zinc ions, preventing the hydrolysis of co-administered antibiotics[8].
Experimental Protocol: Tryptophan Quenching Assay
To confirm that the 3-fluorophenyl lactam binds precisely at the active site rather than an allosteric pocket, a tryptophan quenching assay is utilized[3].
-
Step 1: Baseline Measurement: Record the intrinsic fluorescence of the purified protease (excitation at 280 nm, emission at 340 nm) driven by conserved active-site tryptophan residues.
-
Step 2: Quencher Addition: Titrate a known competitive quencher molecule into the solution. Causality: The quencher binds the active site, absorbing the emitted light and drastically reducing the fluorescence signal.
-
Step 3: Inhibitor Competition: Introduce the 3-fluorophenyl lactam inhibitor.
-
Step 4: Signal Recovery: Measure the recovery of the fluorescence signal. Causality: If the lactam is a true active-site binder, it will competitively displace the quencher, restoring intrinsic tryptophan fluorescence. This self-validating step rules out inner-filter effects or non-specific aggregation[3].
Caption: Tryptophan quenching assay workflow for determining distinct binding modes.
Conclusion
The 3-fluorophenyl substituted lactam is far more than a structural curiosity; it is a highly tunable pharmacophore capable of addressing diverse therapeutic targets. By exploiting the precise stereoelectronic properties of the meta-fluorine substitution, researchers can achieve superior target engagement in viral proteases, overcome multidrug-resistant bacterial enzymes, and selectively induce apoptosis in carcinoma cells. As structure-based drug design continues to evolve, this specific moiety will remain a cornerstone in the development of next-generation covalent and non-covalent inhibitors.
References
-
Dai W, et al. "Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease." Science. 2020;368:1331–1335. URL:[Link]
-
Chen Y, Wang G, Ouyang L. "Promising inhibitors targeting Mpro: an ideal strategy for anti-SARS-CoV-2 drug discovery." Signal Transduction and Targeted Therapy. 2020;5:173. URL:[Link]
-
Dražić T, et al. "Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes." Journal of Medicinal Chemistry. 2020;63(1):140-156. URL:[Link]
-
"Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group." Pharmaceuticals (MDPI). 2022;15(5):511. URL:[Link]
-
"Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors." National Institutes of Health (PMC). 2018. URL:[Link]
Sources
- 1. Promising inhibitors targeting Mpro: an ideal strategy for anti-SARS-CoV-2 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising inhibitors targeting Mpro: an ideal strategy for anti-SARS-CoV-2 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Bromination of 1-(3-fluorophenyl)piperidin-2-one
[1][2]
Executive Summary & Strategic Analysis
The substrate 1-(3-fluorophenyl)piperidin-2-one contains two distinct reactive centers susceptible to bromination.[1] The choice of reaction conditions dictates the chemoselectivity:
-
Pathway A:
-Bromination (C3-Lactam): Controlled via enolization.[1][2] This is the primary route for generating precursors for -unsaturated lactams or installing chiral centers.[1] -
Pathway B: Aromatic Bromination (C4'-Aryl): Controlled via electrophilic activation.[1] Despite the deactivating nature of the 3-fluoro substituent, the para-directing influence of the lactam nitrogen allows for substitution at the C4' position under specific conditions.[1]
Reaction Divergence Map
The following diagram illustrates the decision tree for selecting the appropriate conditions.
Figure 1: Divergent synthetic pathways based on reaction conditions.
Pathway A: -Bromination (C3-Lactam)
Target: 3-bromo-1-(3-fluorophenyl)piperidin-2-one (CAS: 1311316-20-7)[1]
Mechanistic Insight
Direct halogenation of lactams requires the formation of an enolate.[1] Using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C) ensures kinetic deprotonation at the C3 position.[1] The subsequent addition of an electrophilic bromine source (NBS) must be rapid to prevent proton transfer or di-bromination.[1]
Protocol 1: Kinetic -Bromination
Scale: 10 mmol | Yield Target: 85-92% | Purity: >95%[1]
Reagents & Materials
-
Substrate: 1-(3-fluorophenyl)piperidin-2-one (1.93 g, 10 mmol)
-
Base: LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)[1]
-
Brominating Agent: N-Bromosuccinimide (NBS), recrystallized (1.1 eq)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran), degassed
-
Quench: Sat.
(aq)[1]
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive
atmosphere. -
Solvation: Dissolve the substrate (1.93 g) in 20 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Enolization: Add LDA (5.5 mL, 11 mmol) dropwise via syringe over 15 minutes.
-
Bromination: Dissolve NBS (1.96 g, 11 mmol) in 10 mL anhydrous THF (prepared in a separate dry vial). Add this solution rapidly to the enolate mixture at -78°C.
-
Note: The solution may turn transiently orange/yellow.[1]
-
-
Reaction Completion: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 30 minutes.
-
Quench & Workup: Quench with 20 mL saturated
. Extract with EtOAc ( mL).[1] Wash combined organics with brine, dry over , and concentrate
Pathway B: Aromatic Bromination (C4'-Aryl)
Target: 1-(4-bromo-3-fluorophenyl)piperidin-2-one[1]
Mechanistic Insight
The N-aryl ring is deactivated by the fluorine atom (inductive effect) but activated by the lactam nitrogen (resonance).[1] While less activating than a free amine, the lactam nitrogen directs electrophilic substitution para to itself.[1] The 3-fluoro substituent reinforces this regioselectivity by sterically hindering the 2-position and directing ortho (to F) / para (to N) at the 4-position.[1]
Why NBS in Acetonitrile?
Unlike elemental bromine (
Protocol 2: Regioselective EAS
Scale: 5 mmol | Yield Target: 75-80%[1]
Reagents & Materials
-
Substrate: 1-(3-fluorophenyl)piperidin-2-one (0.97 g, 5 mmol)
-
Reagent: NBS (1.05 eq)[1]
-
Catalyst:
-Toluenesulfonic acid (pTSA) or TFA (10 mol%) - Optional but recommended for rate acceleration.[1] -
Solvent: Acetonitrile (MeCN)[1]
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve the substrate in MeCN (15 mL).
-
Addition: Add NBS (0.94 g, 5.25 mmol) in one portion.
-
Activation: Add pTSA (0.1 g) as a catalyst.
-
Reaction: Stir at Room Temperature for 4 hours.
-
Workup: Remove solvent under reduced pressure. Redissolve residue in DCM (30 mL) and wash with water (
mL) to remove succinimide.[1] -
Purification: Recrystallization from Ethanol/Hexane is often sufficient for this regioisomer.[1]
Analytical Data & Troubleshooting
Comparative Data Table
| Parameter | Pathway A ( | Pathway B (Aryl Bromination) |
| Primary Reagent | LDA / NBS | NBS / Acid Cat.[1] |
| Temperature | -78°C | 25°C |
| Solvent | THF (Anhydrous) | MeCN or DMF |
| Major Product | 3-bromo-1-(3-fluorophenyl)... | 1-(4-bromo-3-fluorophenyl)...[1] |
| Key Risk | Di-bromination or Elimination | Regio-scrambling (rare) |
| 1H NMR Marker | Doublet of doublets at ~4.5-4.8 ppm (CH-Br) | Loss of aromatic proton at ~7.2-7.4 ppm |
Troubleshooting Guide
-
Problem: Formation of
-dibromo product (Pathway A).-
Cause: Excess NBS or slow addition of NBS allowing proton exchange.[1]
-
Solution: Ensure strict stoichiometry (1.05 eq NBS) and rapid addition at -78°C.
-
-
Problem: No reaction on Aryl ring (Pathway B).
-
Problem: Elimination to unsaturated lactam.
References
-
Sigma-Aldrich. Product Specification: 3-bromo-1-(3-fluorophenyl)piperidin-2-one (CAS 1311316-20-7).[1](Verified existence of C3-bromo commercial standard).
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.[1][2] Wiley, 2013.[1] (Mechanistic basis for Enolate trapping vs. EAS).
-
Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds.Chem. Rev.[1] 1948, 43, 2, 271–317.[1] (Foundational review on NBS reactivity).
-
Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[1][3]ResearchGate, 2016.[1] (Demonstrates EAS regioselectivity on N-aryl heterocycles).
-
Common Organic Chemistry. N-Bromosuccinimide (NBS) Reaction Conditions. (General protocols for benzylic vs aromatic bromination).[1]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one in Pharmaceutical Synthesis
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals targeting central nervous system disorders, cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. This document provides a detailed technical guide on the application of a highly functionalized derivative, 3-Bromo-1-(3-fluorophenyl)piperidin-2-one . We will explore its physicochemical properties, strategic importance as a pharmaceutical intermediate, and provide detailed protocols for its use in key synthetic transformations, with a focus on the construction of scaffolds related to modern anticoagulants. The inherent reactivity of the C3-bromo position, combined with the metabolic-modulating effects of the fluorophenyl group, makes this intermediate a powerful tool for drug discovery and development professionals.
Physicochemical & Analytical Profile
3-Bromo-1-(3-fluorophenyl)piperidin-2-one is a versatile chemical building block whose precise structure enables a variety of subsequent chemical modifications.[3] A thorough characterization is fundamental for its effective use and for ensuring the reproducibility of synthetic outcomes.
Table 1: Physicochemical Properties of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
| Property | Value | Source |
| CAS Number | 1311316-20-7 | |
| Molecular Formula | C₁₁H₁₁BrFNO | |
| Molecular Weight | 272.12 g/mol | |
| Appearance | Off-white to light grey solid/powder | [4] |
| Purity (Typical) | ≥95% (as determined by HPLC) | [5] |
Analytical Characterization Protocols
Verifying the identity and purity of the intermediate is a critical first step before its inclusion in any synthetic workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will confirm the structural integrity. Expect characteristic multiplets for the diastereotopic protons of the piperidinone ring and the aromatic protons of the 3-fluorophenyl group. The proton at the C3 position, adjacent to the bromine, will typically appear as a downfield multiplet.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the 11 carbons, providing further structural confirmation.
-
Protocol Note: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Acquire spectra on a 400 MHz or higher spectrometer.
-
-
Mass Spectrometry (MS):
-
LC-MS: This is the preferred method for confirming molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing as two peaks of nearly equal intensity separated by 2 Da.
-
Protocol Note: Use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: HPLC is essential for determining the purity of the starting material and for monitoring reaction progress.
-
Protocol Note: A standard method involves a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water, monitored by a UV detector (typically at 254 nm).[6]
-
Core Synthetic Applications: A Gateway to Complex Molecules
The strategic placement of the bromine atom at the C3 position and the fluorine atom on the N-phenyl ring makes this intermediate exceptionally useful.
-
The C3-Bromo Group: Serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functional groups (amines, azides, thiols, etc.). This position is often critical for building out the pharmacophore of a target molecule.
-
The N-(3-fluorophenyl) Group: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its inclusion is a common strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism, and to modulate physicochemical properties like lipophilicity (logP) and binding affinity.[7]
Workflow for Nucleophilic Substitution at the C3 Position
The most direct application of this intermediate is the displacement of the bromide to introduce new functionalities. This is a foundational step for creating libraries of analogues for structure-activity relationship (SAR) studies.
Caption: General workflow for C3-functionalization via nucleophilic substitution.
Protocol 2.1.1: General Procedure for Amination at C3
This protocol describes a representative Sₙ2 displacement of the bromide with an amine nucleophile, a common transformation in the synthesis of many biologically active compounds.
-
Reagents and Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-1-(3-fluorophenyl)piperidin-2-one (1.0 eq).
-
Add the desired amine nucleophile (e.g., morpholine, piperazine) (1.1 - 1.5 eq).
-
Add a suitable inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent side reactions involving atmospheric moisture.
-
-
Reaction Execution:
-
Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) via syringe. The solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature depends on the reactivity of the nucleophile and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.[8]
-
A gradient elution system, such as hexane/ethyl acetate, is commonly used to isolate the pure product.
-
Characterize the final product using NMR and MS to confirm its identity and purity.
-
Application in Advanced Pharmaceutical Scaffolds
This intermediate is a key precursor for constructing more complex heterocyclic systems, notably those found in Factor Xa inhibitors like Apixaban and its analogues.[9][10] While the full synthesis is a multi-step process, the piperidinone moiety derived from our intermediate is often a central component.
Caption: Conceptual workflow for using the intermediate in a multi-step API synthesis.
In these advanced syntheses, the piperidinone moiety, once functionalized at the C3 position, is coupled with another complex fragment. For example, patent literature describes processes where a related piperidinone-containing fragment undergoes Ullmann condensation or 1,3-dipolar cycloaddition with a pyrazole-containing fragment to construct the final polycyclic core of the drug.[11][12] The use of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one allows for the early introduction of the N-aryl group, simplifying the overall synthetic route.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally similar bromo- and fluoro-aromatic compounds.[4][13][14][15]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13][15]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[15]
-
General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][15]
-
-
Storage:
Conclusion
3-Bromo-1-(3-fluorophenyl)piperidin-2-one is more than a simple reagent; it is a strategically designed pharmaceutical intermediate that offers significant advantages in the synthesis of complex, biologically active molecules. Its dual-functional nature—a reactive bromide for pharmacophore construction and a fluorinated phenyl group for modulating pharmacokinetic properties—provides researchers with a powerful platform for analogue synthesis and lead optimization. The protocols and guidelines presented herein are intended to enable scientists in drug development to effectively and safely leverage this valuable building block in their research endeavors.
References
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Thermo Fisher Scientific. 3 - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- ChemScene. Safety Data Sheet.
- Sigma-Aldrich. 3-bromo-1-(3-fluorophenyl)piperidin-2-one.
- Dong, W., Gong, T., Liu, C., Lin, J., Jia, Q., & Chu, C. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.
- Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues.
- PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
- Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
- European Patent Office. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3189053 B1.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Autechbio. Pharma API Intermediates.
- CymitQuimica. 3-Bromo-1-(4-methylphenyl)piperidin-2-one.
- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (2022). Simple Analytical Strategy for Screening Three Synthetic Cathinones (α-PVT, α-PVP, and MDPV) in Oral Fluids.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Combi-Blocks. (2023). Safety Data Sheet.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Bromo-1-(4-methylphenyl)piperidin-2-one | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
- 16. combi-blocks.com [combi-blocks.com]
Application Note: C3-Functionalization of N-Aryl Piperidin-2-ones
This guide outlines the functionalization of the C3 position in N-aryl piperidin-2-ones , a critical scaffold in the synthesis of Factor Xa inhibitors, NK1 antagonists, and various alkaloids.
The C3 position (α-to-carbonyl) is chemically distinct from the C6 position (α-to-nitrogen). While C6 functionalization often relies on oxidative C-H activation or lithiation alpha to nitrogen (in amines), C3 functionalization in lactams is governed by enolate chemistry.
Part 1: Mechanistic Grounding & Strategic Analysis
The Substrate: N-Aryl Piperidin-2-one
Unlike
-
Electronic Withdrawal: The aryl ring withdraws electron density from the nitrogen lone pair via resonance (
), competing with the amide resonance ( ). This makes the carbonyl carbon more electrophilic and potentially increases the acidity of the C3 protons slightly compared to -alkyl analogs. -
Steric Environment: The
-aryl ring is often twisted out of planarity with the lactam ring to minimize strain. This creates a "steric wall" that can influence the approach of electrophiles or catalysts to the C3 position.
The Challenge: Mono- vs. Di-functionalization
The primary challenge in C3 functionalization is controlling the degree of substitution.
-
pKa Considerations: The pKa of the C3 protons is approx. 26–30 (DMSO). Once a mono-aryl or mono-alkyl group is installed, the remaining C3 proton often becomes more acidic (due to benzylic stabilization or relief of ring strain), leading to rapid over-functionalization (gem-disubstitution).
-
Solution: The use of Zinc Enolates (Reformatsky-type intermediates) rather than Lithium enolates is the industry standard to suppress proton transfer between product and starting material, ensuring high mono-selectivity.
Part 2: Experimental Protocols
Protocol A: Palladium-Catalyzed -Arylation (The Zinc-Enolate Method)
Objective: Install an aryl group at C3 with high mono-selectivity.
Basis: This protocol synthesizes insights from the Cossy (2004) and Hartwig (2002/2006) methods, optimized for
Materials
-
Substrate:
-Phenylpiperidin-2-one (1.0 equiv) -
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)
-
Transmetallating Agent:
(anhydrous, 1.2 equiv) — Critical: Must be ultra-dry. -
Catalyst:
or (2–5 mol%) -
Ligand:
(tri-tert-butylphosphine) or Q-Phos (4–6 mol%) -
Solvent: THF (anhydrous) and Toluene.
Step-by-Step Methodology
-
Enolate Formation (Low Temp):
-
Charge a flame-dried Schlenk flask with
-phenylpiperidin-2-one (1.0 mmol) and dry THF (5 mL) under Argon. -
Cool to -78 °C .
-
Add LiHMDS (1.1 mmol) dropwise over 5 minutes.
-
Mechanistic Note: LiHMDS is preferred over LDA for
-aryl lactams to prevent nucleophilic attack on the carbonyl. -
Stir at -78 °C for 30 minutes to ensure complete deprotonation.
-
-
Transmetallation (The "Soft" Enolate):
-
Add a solution of anhydrous
(1.2 mmol) in THF (pre-dried) to the lithium enolate at -78 °C. -
Allow the mixture to warm to Room Temperature (25 °C) over 30 minutes.
-
Checkpoint: The solution may turn slightly cloudy. This generates the chlorozinc enolate, which is less basic and less prone to "enolate exchange" (proton transfer) than the Li-enolate.
-
-
Catalytic Coupling:
-
In a separate vial, mix
(0.03 mmol), Ligand (0.04 mmol), and the Aryl Bromide (1.2 mmol) in minimal Toluene (1-2 mL). Stir for 5 mins to pre-form the active species. -
Transfer the catalyst/bromide solution via cannula into the zinc enolate solution.
-
Heat the reaction mixture to 70 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide.
-
-
Workup:
-
Quench with saturated
solution (aq). -
Extract with EtOAc (3x). Wash organics with brine.
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Protocol B: Enantioselective C3-Alkylation (Pd-Catalyzed Decarboxylative Allylation)
Objective: Create a quaternary stereocenter at C3 with high enantiomeric excess (ee). Basis: Adapted from the Stoltz Lab protocols for lactams.
Materials
-
Substrate: Allyl
-ketoester derivative of the -aryl lactam (Synthesis: Acylate the C3-Li enolate with allyl chloroformate). -
Catalyst:
(2.5 mol%) -
Chiral Ligand:
(6.25 mol%) -
Solvent: Toluene or 2:1 Hexane/Toluene.
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a glovebox or under strict Argon, mix
and in Toluene. Stir at 25 °C for 30 mins. The solution should turn from dark purple to orange/brown.
-
-
Reaction Setup:
-
Add the substrate (Allyl 2-oxopiperidine-3-carboxylate derivative) to the catalyst solution.
-
Concentration: 0.033 M (dilution helps favor the intramolecular pathway).
-
-
Execution:
-
Workup:
-
Simple filtration through a silica plug to remove Pd.
-
Concentrate and purify.
-
Part 3: Visualization & Data
Decision Logic for C3 Functionalization
Use this logic tree to select the correct method for your target molecule.
Caption: Decision matrix for selecting the optimal C3 functionalization pathway based on substituent type and stereochemical requirements.
Catalytic Cycle: Pd-Catalyzed -Arylation (Zinc Enolate)
This diagram illustrates why Zinc is crucial for the success of Protocol A.
Caption: The Zinc enolate (green) suppresses proton transfer side-reactions common with Lithium enolates, enabling the Pd-catalytic cycle to proceed efficiently.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation ("Pd Black") | Ensure |
| Di-arylation | Proton Exchange | Switch from Li-enolate to Zn-enolate (Protocol A). If already using Zn, ensure |
| N-Aryl Cleavage | Harsh Conditions | Avoid strong nucleophiles at high temps. The |
| Racemization | Product Acidity | In Protocol B, ensure the reaction is stopped immediately upon completion. Prolonged exposure to basic Pd-species can erode ee. |
References
-
Palladium-C
-Arylation of -Protected 2-Piperidinones -
Palladium-C
-Arylation of Esters and Amides (Zinc Enolates) -
Enantioselective Decarboxylative Alkyl
- Source: N
- Relevance: The "Gold Standard" for asymmetric construction of quaternary centers
-
URL:[Link]
- -Arylation of Saturated Azacycles via Pd-Catalysis
Sources
Application Note: Scalable Synthesis of Brominated Lactam Intermediates
Executive Summary & Strategic Route Selection
Brominated lactams (specifically
This guide moves beyond standard literature preparations to focus on Process Safety Management (PSM) and Reaction Engineering . We categorize the synthesis into two distinct strategic approaches:
-
Direct
-Functionalization: Bromination of an existing lactam ring. Best for stable scaffolds like oxindoles and piperidones. -
Bromolactamization: Simultaneous ring-closing and bromination of unsaturated amides. Best for stereoselective construction of
- and -lactams.
Strategic Decision Matrix
Figure 1: Decision tree for selecting the optimal scale-up strategy based on substrate availability and sensitivity.
Critical Safety Directive: NBS Handling
Before detailing protocols, we must address the primary hazard. N-Bromosuccinimide (NBS) is the reagent of choice for scale-up over liquid bromine (
The Hazard: NBS in DMF/DMAc can undergo violent, exothermic decomposition at temperatures as low as 80°C, often exhibiting "delayed initiation" behavior. If the reaction mixture is heated to induce initiation without consuming the NBS, the accumulation of reagent can lead to a thermal runaway [1, 2].
The Rule:
-
Never dump all NBS into a heated reactor.
-
Always use a semi-batch addition (portion-wise) or continuous flow.
-
Validate initiation (color change, exotherm onset) before adding the remaining stoichiometry.
Protocol A: Scalable Synthesis of 3-Bromooxindole (Direct Functionalization)
Context: 3-Halooxindoles are versatile intermediates for spiro-oxindole fusion. This protocol replaces the hazardous
Mechanism & Causality
We utilize a Lewis-acid catalyzed enolization. Standard base-mediated enolization (LiHMDS) is hard to scale due to cryogenic requirements (-78°C). Instead, we use TMSCl (Trimethylsilyl chloride) or mild acid catalysis to generate the silyl ketene acetal or enol in situ, which traps the bromonium ion from NBS.
Equipment Requirements
-
Reactor: Jacketed glass reactor (5L) with overhead stirring.
-
Sensors: Internal temperature probe (critical).
-
Dosing: Powder addition funnel (for NBS) or slurry pump.
Step-by-Step Protocol
| Step | Operation | Critical Process Parameter (CPP) | Rationale |
| 1 | Charge 2-Oxindole (1.0 equiv) and MeCN (10 vol). Stir to dissolve. | Agitation > 200 RPM | MeCN is safer than DMF; avoids thermal decomposition risks [1]. |
| 2 | Add Catalyst: Add TMSCl (0.1 equiv) or | Inert Atmosphere ( | Promotes enolization without stoichiometric base. |
| 3 | Initiation Charge: Add 5% of total NBS mass. | Temp: 20-25°C | Self-Validating Step: Wait for slight exotherm or solution to turn orange/red. Confirms reaction has started. |
| 4 | Main Addition: Add remaining NBS (0.95 - 1.05 equiv total) portion-wise over 2 hours. | Maintain T < 30°C | Controls heat release. If T spikes, stop addition immediately. |
| 5 | Post-Reaction: Stir for 1 hour. Monitor by HPLC. | Conversion > 98% | Ensure consumption of SM to avoid difficult separation. |
| 6 | Quench: Add 10% aq. | Exothermic quench | Destroys unreacted active bromine species. |
| 7 | Isolation: Concentrate MeCN, add water (10 vol), filter precipitate. | Slurry consistency | 3-Bromooxindoles are often solids; filtration is preferred over extraction for scale. |
Data Validation:
-
Yield: Expect 85-92%.
-
Purity: >98% (HPLC).
-
Impurity: 3,3-dibromooxindole (minimize by strictly controlling NBS stoichiometry to 1.0-1.05 equiv).
Protocol B: Bromolactamization (Constructive Synthesis)
Context: Used when the lactam ring does not exist. This is a "one-pot" cyclization of
Experimental Workflow: The "Initiation Loop"
Figure 2: Safety loop protocol for NBS addition to prevent accumulation and thermal runaway.
Step-by-Step Protocol
-
Preparation: Dissolve the unsaturated amide (e.g., 4-pentenamide) in THF/Water (4:1). The water cosolvent is critical to solubilize the succinimide byproduct, preventing it from coating the product crystals.
-
Buffering: Add
(1.1 equiv). The reaction produces HBr; without a base, the acidic environment may degrade the product or inhibit cyclization. -
Controlled Addition: Follow the Initiation Loop (Figure 2). Maintain temperature at 0–5°C to enhance regioselectivity (5-exo-trig vs 6-endo-trig).
-
Work-up:
-
Unlike Protocol A, do not concentrate to dryness immediately (thermal instability).
-
Extract with EtOAc.
-
Wash with
(remove ). -
Wash with
(remove succinimide).
-
-
Crystallization: Swap solvent to Heptane/IPA for crystallization.
References
-
Guan, M., et al. (2021).[1] Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1406–1413.
-
[Link]
-
-
Hovione Safety Group. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione Knowledge Center.
-
Pommier, A., et al. (2011). Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. Organic Process Research & Development, 15(6), 1362–1368.
-
[Link]
-
-
Kiyokawa, K., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones.[3] Beilstein Journal of Organic Chemistry, 17, 2888–2894.
-
[Link]
-
-
Jyothi, D., & HariPrasad, S. (2009).[4] A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 3. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
Introduction: The Strategic Importance of α-Bromo Lactams
An Application Guide for the Selective α-Bromination of Cyclic Amides
In the landscape of modern drug discovery and synthetic chemistry, α-functionalized carbonyl compounds are foundational building blocks. Among these, α-bromo cyclic amides (lactams) have emerged as exceptionally versatile intermediates.[1] Their strategic importance lies in the dual reactivity of the α-bromo moiety: it serves as an excellent leaving group for nucleophilic substitution and as a precursor for organometallic cross-coupling and radical reactions. This reactivity allows for the direct installation of diverse functional groups, including amino, alkyl, and aryl moieties, at the α-position. Specifically, α-bromo-β-lactams are crucial precursors for creating chiral α-amino-β-lactams and constructing sterically congested α-quaternary stereocenters, which are core structural motifs in many biologically active molecules and antibiotic precursors.[2][3][4][5][6]
This guide provides an in-depth analysis of key reagents and field-proven protocols for the selective mono-bromination of cyclic amides at the α-position. We will explore the mechanistic underpinnings of these transformations, offering a comparative analysis of different methodologies to empower researchers in selecting the optimal conditions for their specific synthetic challenges.
Part 1: Mechanistic Considerations in α-Bromination
Achieving selective mono-bromination at the α-position of a cyclic amide requires navigating several challenges, most notably the potential for over-bromination and competing side reactions.[7] The success of the reaction hinges on controlling the formation of a reactive intermediate—either an enolate or an α-radical—which then reacts with an electrophilic or radical bromine source.
Two dominant mechanistic pathways govern this transformation:
-
Enolate-Mediated Pathway (Acid or Base Catalyzed): In the presence of an acid or base, the amide can tautomerize to its enol or enolate form. This enolate is nucleophilic at the α-carbon and readily attacks an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂). Acid catalysis is often preferred for carbonyl compounds as it can generate the enol intermediate which then reacts with Br₂.[8] The challenge with amides is that they do not enolize as readily as ketones or aldehydes.[9]
-
Radical-Mediated Pathway: Under photolytic conditions or in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide), a bromine radical (Br•) is generated. This radical abstracts a hydrogen atom from the α-position of the amide, forming a resonance-stabilized α-carbonyl radical. This intermediate then reacts with a bromine source (like Br₂ supplied in low concentration by NBS) to yield the α-bromo amide and propagate the radical chain.[10] This method is particularly effective for achieving allylic and benzylic brominations.[8][10]
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Enantioconvergent Radical C(sp3)-N Cross-Coupling to Access Chiral α-Amino-β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Quaternary β-Lactams via Copper-Catalyzed Enantioconvergent Radical C(sp3 )-C(sp2 ) Cross-Coupling with Organoboronate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 7. Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Advanced Handling, Storage, and Quality Control Protocols for Reactive α-Halo Lactams
Introduction & Mechanistic Overview
α-Halo lactams (including α-chloro, α-bromo, and α-iodo derivatives) are highly versatile electrophilic intermediates utilized in the synthesis of peptidomimetics, complex heterocyclic scaffolds, and cross-coupling partners[1]. Their synthetic utility is driven by the extreme reactivity of the carbon-halogen (C-X) bond situated adjacent to the electron-withdrawing lactam carbonyl.
However, this unique stereoelectronic environment makes them notoriously difficult to handle and store. The inductive effect of the halogen combined with the carbonyl renders the α-carbon highly susceptible to nucleophilic attack, while the lactam ring itself is prone to hydrolytic degradation[2]. Furthermore, the weak C-X bond—particularly in bromides and iodides—makes these compounds highly sensitive to photolytic and thermal cleavage, leading to radical-mediated transformations and oligomerization[1].
This application note provides field-proven, self-validating methodologies for the manipulation and preservation of α-halo lactams, ensuring high fidelity and reproducibility in downstream drug development workflows.
Causality of Instability & Degradation Pathways
Understanding why α-halo lactams degrade is critical to preventing batch failures. The degradation pathways are governed by three primary environmental stressors:
-
Hydrolytic Sensitivity (Moisture/Base): Water acts as a competitive nucleophile. In neutral or basic conditions, ambient moisture can either displace the halogen to form an α-hydroxy lactam or induce a nucleophilic attack on the carbonyl, leading to rapid lactam ring-opening and irreversible degradation into inactive acyclic derivatives[3]. Medium-sized lactams exhibit varying degrees of hydrolytic stability, but the highly strained β-lactam derivatives are exceptionally vulnerable[2].
-
Photolytic Cleavage (Light): α-Bromo and α-iodo lactams possess low bond dissociation energies. Exposure to ambient UV/Vis light induces homolytic cleavage of the C-X bond, generating highly reactive α-acyl radicals that rapidly dimerize or abstract hydrogen from protic solvents[1].
-
Thermal Polymerization (Heat): Elevated temperatures increase kinetic energy, accelerating both nucleophilic substitution by trace impurities and radical propagation, ultimately resulting in dark, insoluble oligomeric mixtures.
Mechanistic degradation pathways of α-halo lactams under environmental stress.
Reactivity and Storage Matrix
To standardize handling, quantitative data regarding the reactivity of different halogen substituents is summarized below.
Table 1: Reactivity and Stability Matrix of α-Halo Lactams
| Halogen (X) | Electrophilicity | Approx. C-X Bond Energy | Moisture Sensitivity | Light Sensitivity | Recommended Storage |
| Fluoro (-F) | Low | ~115 kcal/mol | Low | Low | 2°C to 8°C (Standard) |
| Chloro (-Cl) | Moderate | ~81 kcal/mol | Moderate | Low | -20°C (Desiccated) |
| Bromo (-Br) | High | ~68 kcal/mol | High | High | -80°C (Amber Vial) |
| Iodo (-I) | Very High | ~53 kcal/mol | Extreme | Extreme | -80°C (Amber Vial, Ar) |
Self-Validating Handling Protocols
A robust protocol must include internal checks to ensure reagent integrity before committing it to a complex, multi-step synthesis. The following step-by-step methodology ensures anhydrous, anaerobic manipulation.
Protocol A: Anhydrous Manipulation and Reaction Setup
Causality: Excluding water prevents competitive α-hydroxy formation and lactam ring-opening[3]. Excluding oxygen prevents radical quenching and peroxide formation during photolytic side-reactions.
-
Glassware Preparation: Bake all Schlenk flasks, stir bars, and glass syringes at 120°C for a minimum of 4 hours. Cool under a continuous stream of ultra-high purity (UHP) Argon.
-
Atmosphere Exchange: Attach the reaction flask to a Schlenk line. Perform three standard vacuum/Argon cycles (evacuate to <0.1 mbar for 5 minutes, then backfill with Argon).
-
Reagent Transfer:
-
For Solids: Transfer the α-halo lactam inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
-
For Solutions: Use air-tight Hamilton syringes with Teflon-tipped plungers. Wrap the syringe barrel in aluminum foil if handling α-iodo derivatives.
-
-
Solvent Selection: Dissolve the lactam in strictly anhydrous, degassed aprotic solvents (e.g., THF, DCM, or Toluene). Avoid DMF or DMSO for stock solutions, as they can act as mild nucleophiles or oxidants over prolonged periods.
-
In-Process Quality Control (Self-Validation Step): Before adding the primary coupling partner, withdraw a 10 µL aliquot of the dissolved α-halo lactam, quench it in anhydrous CDCl₃, and perform a rapid ¹H-NMR scan. Confirm the presence of the distinct α-proton (typically shifted downfield between 4.0 – 5.5 ppm) and the absence of broad oligomeric baseline peaks. Proceed with the reaction only if >95% purity is confirmed.
Step-by-step anhydrous workflow for the manipulation and storage of α-halo lactams.
Storage and Recovery Protocols
Minimizing kinetic energy and photon exposure prevents homolytic C-X cleavage and thermal degradation[1].
Protocol B: Long-Term Storage
-
Primary Containment: Transfer the purified α-halo lactam into a borosilicate amber glass vial to completely block UV/Vis light transmission.
-
Atmospheric Sealing: Flush the headspace of the vial with a gentle stream of Argon for 30 seconds. Cap tightly with a PTFE-lined septum cap and seal the edges with Parafilm.
-
Secondary Containment: Place the amber vial inside a secondary desiccator jar or a vacuum-sealed Mylar bag containing indicating Drierite (calcium sulfate).
-
Temperature Control: Store immediately at -80°C. While -20°C is acceptable for short-term storage (1-3 days) of α-chloro lactams, -80°C is mandatory for α-bromo and α-iodo derivatives to halt radical initiation.
Protocol C: Thawing and Recovery (Critical)
Causality: Opening a cold vial exposes the highly hygroscopic lactam to atmospheric moisture, causing instantaneous condensation and subsequent hydrolytic ring-opening[2][3].
-
Remove the secondary container from the -80°C freezer.
-
Do not open the secondary container. Allow it to sit in a dark environment (e.g., a closed cabinet) for at least 2 hours until it reaches ambient room temperature (20-25°C).
-
Once equilibrated, open the secondary container, extract the amber vial, and immediately transfer it to a glovebox or Schlenk line for subsequent use.
References
- The Fascinating Chemistry of α‐Haloamides - PMC. nih.gov.
- Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed. nih.gov.
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. mdpi.com.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Welcome to the technical support guide for the synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one. This document is intended for researchers, chemists, and drug development professionals who are working with this key intermediate and wish to optimize their synthetic route to improve yield and purity. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated experimental protocol.
I. Troubleshooting Guide: Common Synthesis Problems
This section is designed to help you diagnose and solve specific issues you may encounter during the α-bromination of 1-(3-fluorophenyl)piperidin-2-one.
Question: My reaction yield is consistently low (< 60%). What are the primary factors I should investigate?
Answer:
Low yield in the α-bromination of N-aryl lactams is a frequent issue stemming from several potential sources. The most common culprits are incomplete conversion, formation of byproducts, and degradation of the desired product. A systematic approach is crucial for diagnosis.
1. Reagent Stoichiometry and Quality:
-
Brominating Agent: The stoichiometry of your brominating agent, typically N-Bromosuccinimide (NBS), is critical. While a 1:1 molar ratio is theoretically sufficient, slight excesses (1.1-1.2 equivalents) are often used to drive the reaction to completion. However, a large excess can lead to the formation of a di-brominated byproduct, 3,3-dibromo-1-(3-fluorophenyl)piperidin-2-one.[1] It is essential to use freshly recrystallized NBS, as older batches can contain residual bromine and succinimide, which can initiate undesirable side reactions.
-
Starting Material Purity: Ensure the starting lactam, 1-(3-fluorophenyl)piperidin-2-one, is of high purity. Impurities can interfere with the reaction, consume the brominating agent, or complicate purification.
2. Reaction Conditions:
-
Solvent Choice: The reaction is typically performed in an aprotic solvent to avoid solvolysis of the brominating agent. Carbon tetrachloride (CCl₄) is a classic choice for radical brominations, while chlorinated solvents like dichloromethane (DCM) are also effective.[2] The polarity of the solvent can influence the reaction rate and selectivity.
-
Temperature Control: The reaction can be exothermic. It is often initiated at 0 °C with the portion-wise addition of NBS to control the reaction rate and minimize side reactions, followed by warming to room temperature or gentle reflux to ensure completion.[3]
-
Initiator: For radical-mediated bromination, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is often used in catalytic amounts.[4] The reaction can also be initiated photochemically (UV light). The choice and amount of initiator should be optimized.
3. Work-up and Purification:
-
Quenching: The reaction must be properly quenched to remove any unreacted bromine or NBS. This is typically achieved by washing with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.
-
Product Stability: The bromo-lactam product can be sensitive to hydrolysis or degradation, especially on silica gel during column chromatography.[5][6] It is advisable to minimize the time the product spends on the column and consider using a deactivated silica gel or an alternative purification method like crystallization if possible.
To systematically troubleshoot, we recommend the following logical workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Executive Summary & Compound Profile
Compound: 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
CAS: 1311316-20-7
Class:
Technical Context:
The purification of
-
Elimination: Loss of HBr to form the
-unsaturated lactam (enamide). -
Hydrolysis: Nucleophilic attack by water displacing the bromide (forming the
-hydroxy impurity). -
Disproportionation: Presence of unreacted starting material (des-bromo) and over-brominated side products (3,3-dibromo).
This guide prioritizes non-destructive purification methods to maximize yield while ensuring high HPLC purity (>98%).
Impurity Landscape & Diagnostic Pathways
Before selecting a purification method, you must identify the impurity profile. The following diagram illustrates the mechanistic origin of common impurities encountered during the synthesis (typically via NBS/Br
Figure 1: Impurity Formation & Degradation Pathways
Caption: Mechanistic origins of critical impurities. Control of pH and temperature is vital to prevent pathways B and C.
Troubleshooting Guide (Q&A)
Q1: My HPLC shows a persistent 5-10% of the non-brominated starting material. How do I separate it?
Diagnosis: The starting material (des-bromo) and the product have very similar polarities, making separation via standard flash chromatography difficult (often co-eluting). Solution: Do not rely solely on chromatography.[1]
-
Chemical Scavenging (Not Recommended): While you can brominate further, this risks increasing the 3,3-dibromo impurity.
-
Recrystallization (Recommended): The brominated product usually has a higher melting point and different lattice energy than the starting material.
-
Solvent System:Ethanol/Water (9:1) or Isopropyl Alcohol (IPA)/Hexane .
-
Protocol: Dissolve crude in hot IPA; add Hexane dropwise until turbidity appears. Cool slowly to 4°C. The bromide crystallizes preferentially.
-
Q2: I see a new impurity growing during rotary evaporation (40°C). What is happening?
Diagnosis: Thermal elimination of HBr. The C3-proton is acidic. If your crude mixture contains residual base (e.g., succinimide anion or inorganic buffer) and you heat it, you are driving the elimination reaction to form the
-
Neutralize First: Ensure the organic layer is washed with dilute acid (0.1 M HCl) or saturated NH
Cl before evaporation. -
Lower Bath Temperature: Never exceed 35°C during solvent removal.
-
Stabilize: Store the solid at -20°C under Argon.
Q3: How do I remove the 3,3-dibromo impurity?
Diagnosis: This is the "Over-bromination" impurity. It is significantly less polar than the mono-bromo product. Solution:
-
Flash Chromatography: This is the most effective method for this specific impurity.
-
Eluent: Use a gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20) . The di-bromo species will elute first (High R
), followed by the target mono-bromo.
Validated Purification Protocols
Protocol A: Aqueous Workup (Critical Pre-treatment)
Purpose: Removal of succinimide (if NBS is used) and inorganic salts to prevent degradation.
-
Quench: Dilute reaction mixture with EtOAc.
-
Wash 1: Wash organic layer with 5% NaHCO
(removes acid traces). -
Wash 2: Wash with Water (removes succinimide; succinimide is highly water-soluble).
-
Wash 3: Wash with Brine .
-
Dry: Dry over anhydrous Na
SO (Do not use K CO or basic drying agents). -
Concentrate: Evaporate solvent at <35°C .
Protocol B: Recrystallization (High Purity >99%)
Purpose: Removal of des-bromo starting material and trace isomers.
| Parameter | Specification | Notes |
| Solvent A (Good Solvent) | Isopropyl Alcohol (IPA) | Dissolve at 50-60°C. |
| Solvent B (Anti-Solvent) | n-Heptane or Hexane | Add dropwise at 50°C. |
| Ratio (Approx.) | 1:3 (IPA:Heptane) | Optimize based on scale. |
| Cooling Rate | 10°C per hour | Slow cooling prevents trapping impurities. |
| Final Temp | 0-4°C | Hold for 4 hours. |
| Wash | Cold Heptane | Displace mother liquor. |
Step-by-Step:
-
Dissolve 10g of crude solid in minimal hot IPA (~30-40 mL) at 60°C.
-
Slowly add n-Heptane (~90-120 mL) while stirring until a faint persistent cloudiness is observed.
-
Add 1-2 mL of IPA to clear the solution.
-
Remove heat and allow the flask to cool to room temperature undisturbed (wrap in foil).
-
Transfer to a fridge (4°C) for complete crystallization.
-
Filter and wash the cake with cold Heptane.
Protocol C: Flash Chromatography (For Difficult Mixtures)
Purpose: Separation of 3,3-dibromo impurity.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: Dry load on Celite (recommended over liquid load to prevent band broadening).
-
Mobile Phase: Hexanes / Ethyl Acetate.[2]
-
Gradient:
-
0 - 5 min: 100% Hexanes
-
5 - 20 min: 0% to 15% EtOAc
-
20 - 40 min: 15% to 25% EtOAc (Product usually elutes here)
-
Decision Logic for Purification
Use this flowchart to determine the optimal workflow based on your crude analysis.
Figure 2: Purification Strategy Workflow
Caption: Logical decision tree for selecting the appropriate purification module based on impurity profile.
Storage & Stability Data
-
Light Sensitivity: Alpha-bromo ketones/lactams can undergo photolytic debromination. Store in amber vials.
-
Thermal Stability: Unstable >50°C for prolonged periods.
-
Shelf Life: 6 months at -20°C under Argon.
References
-
University of Illinois. (n.d.). Recrystallization and Crystallization: Best Practices. Department of Chemistry. Retrieved February 27, 2026, from [Link]
-
Columbia University. (n.d.). Flash Column Chromatography Techniques. Department of Chemistry. Retrieved February 27, 2026, from [Link]
-
National Institutes of Health (NIH). (2020). Process Development and Synthesis of Process-Related Impurities of Alpha-Bromo Lactams. PMC. Retrieved February 27, 2026, from [Link]
-
University of Zurich (ZORA). (2022). Preparation and Purification of 3-Bromo-heterocycles. Retrieved February 27, 2026, from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling brominated organic compounds.
Sources
minimizing elimination side products in bromo-lactam reactions
Welcome to the technical support center dedicated to providing advanced solutions for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of lactam scaffolds. Here, we address a critical and common challenge: the formation of undesired elimination byproducts in reactions involving α-bromo-lactams. Our focus is to provide you with the mechanistic understanding and practical troubleshooting strategies required to maximize the yield of your desired nucleophilic substitution product.
Troubleshooting Guide: Minimizing Elimination Side Products
This section is structured to address specific experimental issues directly. Each question represents a common problem encountered in the laboratory, followed by a detailed analysis of its root causes and a set of actionable solutions.
Question 1: I've run a substitution reaction on my α-bromo-lactam and the primary product is the α,β-unsaturated lactam. What are the likely causes and how can I fix this?
This is a classic case of the E2 (bimolecular elimination) pathway outcompeting the desired SN2 (bimolecular nucleophilic substitution) pathway. The formation of the double bond is a clear indication that instead of attacking the electrophilic carbon, your nucleophile (or another base in the mixture) is abstracting a proton from the β-carbon.
The competition between these two pathways is not arbitrary; it is governed by a distinct set of reaction parameters.[1] Let's diagnose the potential issues in your protocol.
Caption: Troubleshooting workflow for high elimination.
1. Re-evaluate Your Base/Nucleophile
-
The Problem: The most frequent cause of excessive elimination is the use of a strong, sterically hindered base.[2] Strong bases have a high affinity for protons, favoring the E2 pathway.[3] Bulky bases may find it sterically difficult to access the α-carbon for an SN2 attack, making it easier to abstract a more accessible β-proton.[4]
-
The Solution: Switch to a good nucleophile that is a weak base.[2] The ideal reagent for SN2 is highly nucleophilic but has low basicity.
-
Excellent Choices: Iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are strong nucleophiles but relatively weak bases.[2]
-
Use with Caution: Hydroxide (OH⁻), alkoxides (RO⁻), and amines can act as both nucleophiles and bases. If you must use them, conditions must be carefully controlled. For instance, using a more dilute solution of the base can decrease the rate of bimolecular elimination.[2]
-
Table 1: Comparison of Common Bases/Nucleophiles
| Reagent | Type | Steric Profile | Recommendation for Substitution |
|---|---|---|---|
| Sodium Iodide (NaI) | Strong Nucleophile, Weak Base | Small | Excellent |
| Sodium Azide (NaN₃) | Strong Nucleophile, Weak Base | Small | Excellent |
| Potassium Cyanide (KCN) | Strong Nucleophile, Weak Base | Small | Excellent[5] |
| Sodium Thiophenoxide (PhSNa) | Strong Nucleophile, Weak Base | Moderate | Very Good |
| Triethylamine (Et₃N) | Strong Base, Moderate Nucleophile | Bulky | Poor (High elimination risk)[6] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, Non-nucleophilic Base | Very Bulky | Avoid (Primarily for elimination) |
| Potassium t-Butoxide (KOtBu) | Very Strong, Bulky Base | Very Bulky | Avoid (Primarily for elimination) |
2. Control the Reaction Temperature
-
The Problem: Elimination reactions generally have a higher activation energy than substitution reactions and are more sensitive to temperature changes.[2] Running the reaction at elevated temperatures will almost always increase the proportion of the elimination byproduct.[3]
-
The Solution: Lower the reaction temperature. Substitution is often favored at lower temperatures.[2]
-
Start the reaction at 0°C using an ice bath and allow it to slowly warm to room temperature.
-
Avoid heating or refluxing unless you have confirmed that substitution is the dominant pathway and you are simply trying to increase the reaction rate. Monitor the reaction progress closely by TLC or LC-MS.[7]
-
3. Choose the Right Solvent
-
The Problem: The solvent plays a critical role in stabilizing transition states and influencing nucleophile reactivity. Polar protic solvents (like ethanol, methanol, water) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and effectiveness in an SN2 reaction.[2][8] This can tip the balance in favor of elimination.
-
The Solution: Use a polar aprotic solvent. These solvents are excellent for SN2 reactions because they solvate the counter-ion (cation) but leave the nucleophile relatively "naked" and highly reactive.[2][7][9]
Table 2: Properties of Common Solvents in Substitution/Elimination Reactions
| Solvent | Type | Dielectric Constant (Polarity) | Recommendation for Substitution |
|---|---|---|---|
| DMSO | Polar Aprotic | 47 | Excellent |
| DMF | Polar Aprotic | 37 | Excellent |
| Acetonitrile | Polar Aprotic | 36 | Very Good |
| Acetone | Polar Aprotic | 21 | Good |
| Ethanol | Polar Protic | 24 | Poor (Favors elimination)[3] |
| Water | Polar Protic | 80 | Poor (Can encourage elimination)[1] |
| THF | Aprotic | 7.6 | Moderate (Use depends on reagent solubility) |
General Protocol for Minimizing Elimination in α-Bromo-Lactam Substitution
This protocol integrates the principles discussed above to provide a robust starting point for your experiments.
Materials:
-
α-bromo-lactam substrate (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried glassware
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α-bromo-lactam substrate in the anhydrous polar aprotic solvent.[2]
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the initial reaction kinetics.[2]
-
Nucleophile Addition: Dissolve the chosen nucleophile (one with low basicity, see Table 1) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution of the substrate.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Afterwards, allow the reaction to slowly warm to room temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction periodically (e.g., every 1-2 hours) using an appropriate analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or by analyzing aliquots with ¹H NMR.[2][10] This allows you to track the consumption of starting material and the formation of both the desired substitution product and the undesired elimination byproduct.
-
Work-up: Once the reaction is complete (as determined by your monitoring), quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Proceed with a standard aqueous work-up and extraction with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired substituted lactam.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reaction mechanisms at play?
The competition is primarily between the SN2 and E2 mechanisms.[4]
-
SN2 (Substitution): The nucleophile directly attacks the carbon atom bearing the bromine (the α-carbon), displacing the bromide ion in a single, concerted step. This results in an inversion of stereochemistry at the α-carbon.
-
E2 (Elimination): A base removes a proton from the carbon adjacent to the one with the bromine (the β-carbon). This initiates a cascade of electron movement, forming a double bond between the α and β carbons and expelling the bromide ion. This process also occurs in a single, concerted step.
Caption: Competing SN2 and E2 reaction pathways.
Q2: How does the structure of the lactam substrate influence the reaction?
Substrate structure is a dominant factor.[1]
-
Substitution at the α-Carbon: The principles of SN2 reactions apply here. The reaction rate follows the order: primary (fastest) > secondary >> tertiary (no reaction).[9] If your α-carbon is tertiary, SN2 is highly disfavored due to steric hindrance, and elimination will likely be the exclusive product.[1][11]
-
Substitution at the β-Carbon: Increased substitution at the β-carbon can also sterically hinder the backside attack required for SN2, thus favoring elimination. However, it also leads to a more substituted (and more stable) alkene product via elimination (Zaitsev's rule), further favoring this pathway.
Q3: Why are polar aprotic solvents so effective for SN2 reactions?
The effectiveness of polar aprotic solvents lies in their unique solvation properties.[8] They possess strong dipoles capable of solvating and stabilizing cations (like Na⁺ or K⁺). However, they lack acidic protons (like the -OH in water or ethanol) and therefore cannot form hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "un-caged" and highly reactive, maximizing its ability to participate in an SN2 attack.[9] In contrast, polar protic solvents surround the nucleophile with a "cage" of solvent molecules via hydrogen bonding, which must be stripped away before it can react, thus slowing down the SN2 rate.
References
-
Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Walsh Medical Media.
-
Minimizing the formation of elimination products in substitution reactions. BenchChem.
-
N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. PMC.
-
N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. ACS Publications.
-
Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol. BenchChem.
-
5 Ways to Familiarize Students With Elimination Vs Substitution Reactions. Labster.
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry.
-
C. Elimination vs. Substitution. Chemistry LibreTexts.
-
Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne. BenchChem.
-
8.8: Structural and Solvent Effects in S({N}) Reactions. Chemistry LibreTexts.
-
elimination v nucleophilic substitution in halogenoalkanes. Chemguide.
-
Nucleophilic Substitution of α-Bromo Acids. Scribd.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Piperidinone Bromination
Case ID: PIP-BR-001
Topic: Low Conversion Rates in
Executive Summary
Low conversion in the
When conversion stalls (e.g., 40-60% conversion with remaining starting material), the root cause is rarely the bromination step itself, but rather the rate of enolization or reagent degradation . This guide deconstructs the kinetic and thermodynamic barriers preventing full conversion and provides validated protocols to overcome them.
Diagnostic Workflow
Before altering your setup, use this logic tree to identify the specific failure mode.
Figure 1: Diagnostic logic tree for isolating the cause of low conversion.
Core Analysis: The Mechanics of Failure
A. The Enolization Bottleneck
The reaction proceeds via an acid-catalyzed mechanism.[1][2] The ketone must tautomerize to the enol before it can react with NBS or bromine.
-
The Problem: If the reaction medium is not acidic enough, the concentration of the enol species is negligible. The reaction halts because the "door" to the product (the enol) is closed.
-
The Fix: Ensure catalytic acid is present.[2][3] For NBS reactions, adding Ammonium Acetate (
) or catalytic p-Toluenesulfonic acid (pTsOH) dramatically accelerates enol formation [1].
B. Reagent Quality (The "Yellow NBS" Trap)
N-Bromosuccinimide (NBS) is the standard reagent for this transformation due to its ease of handling.
-
The Problem: Pure NBS is white. Yellow/orange NBS contains free bromine (
) and HBr. While is a brominating agent, its presence in NBS indicates degradation, which alters the stoichiometry and introduces unmeasured acidity that can trigger side reactions (like elimination to the enone). -
The Fix: Recrystallize NBS from hot water if it is not pure white.
C. The Thermodynamic Trap (Reversibility)
-Bromination is reversible. The HBr byproduct can protonate the product, and in the presence of bromide ions, the reaction can reverse to the starting material.-
The Fix: Use a scavenger (like propylene oxide) or a non-reversible reagent system (like NBS with a weak base buffer) to drive the equilibrium forward.
Comparative Reagent Data
| Feature | Method A: NBS / | Method B: | Method C: PTAB (Pyridinium Tribromide) |
| Active Species | Low conc. | High conc. | |
| Acidity | Mild (Buffered) | High (Strong Acid) | Moderate |
| Selectivity | High (Mono-bromination favored) | Low (Di-bromination common) | High |
| Conversion Risk | Low (if catalyst used) | Low | Moderate (Solubility issues) |
| Best For | Lab Scale / Drug Discovery | Large Scale / Robust Substrates | Sensitive Substrates |
Validated Experimental Protocols
Protocol A: The "Gold Standard" for High Conversion (NBS/ )
Recommended for N-Boc-4-piperidinone to minimize side reactions.
Mechanism: Ammonium acetate acts as a dual catalyst, facilitating enolization while buffering the HBr byproduct to prevent acid-catalyzed decomposition [2].
Steps:
-
Setup: Dissolve N-Boc-4-piperidinone (1.0 equiv) in Diethyl Ether (
) or THF (0.1 M concentration). Note: Ether often gives better selectivity than THF due to polarity. -
Catalyst: Add Ammonium Acetate (
) (0.1 - 0.3 equiv). -
Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) in one portion.
-
Reaction: Stir at 25°C .
-
Checkpoint: The reaction should turn orange initially and slowly fade to a pale yellow/white suspension (succinimide precipitating).
-
-
Monitoring: Check TLC/LCMS at 1 hour. If conversion is <50%, add another 0.1 equiv of
. -
Workup: Filter off the succinimide solid. Wash the filtrate with water (
) and brine. Dry over . -
Stability Warning: Do not heat the crude residue above 40°C;
-bromo ketones are thermally unstable and prone to elimination.
Protocol B: Rescue Protocol for Stubborn Substrates ( )
Use this only if Method A fails to achieve >80% conversion.
Steps:
-
Setup: Dissolve substrate in Glacial Acetic Acid.
-
Initiation: Add 33% HBr in AcOH (0.1 equiv) to "prime" the enolization. Stir for 15 mins.
-
Addition: Add
(1.0 equiv) dropwise as a solution in AcOH.-
Visual Cue: The red color of bromine should disappear rapidly upon hitting the solution if enolization is fast. If red color persists, heat to 40°C.
-
-
Quench: Pour into ice-cold saturated
. Do not use strong base (NaOH) as this will instantly eliminate the product to the enone.
Visualizing the Mechanism
Understanding the pathway helps identify where the "leak" is.
Figure 2: Reaction pathway. Note that Step 1 is the rate-determining step (RDS). If this is slow, conversion is low.
FAQ: Troubleshooting Specific Scenarios
Q: I see 50% starting material and 50% product, but the reaction has stalled for 4 hours. Adding more NBS doesn't help. A: You have likely hit an equilibrium or your catalyst is dead. The HBr generated might be inhibiting further enolization (counter-intuitive, but excess acidity can sometimes protonate the amine protecting group or alter solvation).
-
Action: Filter the reaction, re-dissolve in fresh solvent, and add fresh catalyst (
or pTsOH). Do not just add more NBS; it will lead to di-bromination of the product you already formed.
Q: My product is disappearing on the column.
A:
-
Action: Neutralize your silica gel by flushing the column with 1%
in Hexanes before loading your sample, or perform a rapid filtration through a short plug of neutral alumina instead of a full column.
Q: I am getting significant di-bromination (10-15%).
A: The product (
-
Action: This is a classic "kinetic vs. thermodynamic" issue. Switch to Method A (NBS) and use a slight deficit of NBS (0.95 equiv). It is better to have 5% unreacted SM (separable) than 10% di-bromo impurity (inseparable).
Q: Can I use radical conditions (AIBN/Light)? A: No. Radical bromination (Wohl-Ziegler) targets allylic or benzylic positions. For a piperidinone, you want electrophilic bromination. Radical conditions will likely lead to non-selective bromination on the ring or the protecting group.
References
-
Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). A mild and efficient procedure for
-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.[4][5] Chemical Communications, (23), 2654-2655. Link -
Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2009).
-halogenation of ketones using N-halosuccinimides.[4][5] Journal of Molecular Catalysis A: Chemical, 301(1-2), 1-4. -
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 12: Halogenation of Aldehydes and Ketones). Link
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Management for 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Compound: 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Class:
The Stability Challenge: This molecule presents a "perfect storm" of reactivity that makes it prone to rapid hydrolysis.
-
Electronic Activation: The 3-fluorophenyl group is electron-withdrawing (via the inductive effect of Fluorine). This pulls electron density from the lactam nitrogen, preventing it from donating its lone pair into the carbonyl. Consequently, the carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack by water.
-
-Halo Destabilization: The bromine atom at the C3 position inductively withdraws electrons, further activating the carbonyl and making the
-proton acidic.
Critical Warning: Hydrolysis of this compound is often irreversible, leading to the ring-opened amino acid derivative 4-((3-fluorophenyl)amino)-2-bromobutanoic acid .
Troubleshooting Guide (FAQ Format)
Module A: Storage & Environmental Control
Q1: I stored the solid compound at 4°C, but it turned into a sticky gum overnight. What happened? A: You likely experienced hygroscopic hydrolysis . Even at 4°C, atmospheric moisture can attack the highly activated lactam ring if the container is not hermetically sealed. The "gum" is likely a mixture of the starting material and the hydrolyzed ring-opened acid, which disrupts the crystal lattice.
-
Corrective Action: Store strictly under an inert atmosphere (Argon/Nitrogen). Use a desiccator for short-term storage. For long-term, store at -20°C in a glovebox or sealed vial with parafilm and desiccant packs.
Q2: Can I store this intermediate in solution? A: Only in specific solvents.
-
AVOID: Alcohols (Methanol, Ethanol), wet ethers, or DMSO (which is hygroscopic).
-
RECOMMENDED: Anhydrous Dichloromethane (DCM), Toluene, or THF (inhibitor-free and dried). Store over activated 3Å or 4Å molecular sieves to scavenge trace moisture.
Module B: Reaction & Workup (The Danger Zone)
Q3: My LC-MS shows a mass peak of [M+18] during aqueous workup. Is this a hydrate? A: No, [M+18] typically indicates the addition of water across the bond—specifically, lactam ring opening .
-
Root Cause: The pH of your quench was likely too high (basic) or too acidic. The 3-fluorophenyl group makes the lactam unstable at pH > 8 (saponification) and pH < 3 (acid hydrolysis).
-
Solution: Maintain a strict pH window of 5.5 – 7.0 during workup. Use a phosphate buffer rather than water or saturated bicarbonate (which can be too basic, pH ~8.5).
Q4: I tried to neutralize the reaction with NaOH, but the product disappeared. Why? A: Strong bases cause two competing degradation pathways:
-
Hydrolysis: OH⁻ attacks the carbonyl, opening the ring.
-
Elimination (Dehydrohalogenation): Base removes the acidic proton at C3 (alpha to the bromine), causing the elimination of HBr to form the
-unsaturated lactam.
-
Protocol: Never use strong mineral bases (NaOH, KOH). Use mild organic bases (DIPEA, TEA) for neutralization, or weak inorganic buffers (Sodium Acetate).
Mechanism of Degradation (Visualization)
The following diagram illustrates the competing pathways of Hydrolysis (the primary threat) and Elimination.
Figure 1: Degradation pathways. The electron-poor N-aryl ring accelerates the transition to the open-chain acid (Red Box, Top).
Standard Operating Procedures (SOPs)
SOP-01: Hydrolysis-Free Aqueous Workup
Use this protocol to isolate the compound from reaction mixtures.
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool reaction mixture to 0°C – 5°C before adding any aqueous phase. |
| 2 | Buffer Prep | Prepare a 0.5M Sodium Phosphate buffer adjusted to pH 6.5 . Keep it ice-cold. |
| 3 | Quench | Add the cold buffer slowly to the reaction. Do not use saturated NaHCO₃ (pH ~8.5) or NH₄Cl (can be slightly acidic/nucleophilic). |
| 4 | Extraction | Extract immediately with DCM or EtOAc . Avoid Chloroform if it contains ethanol stabilizers (ethanol can cause alcoholysis). |
| 5 | Phase Cut | Separate phases rapidly (< 5 mins contact time). |
| 6 | Drying | Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is extremely acid-sensitive (MgSO₄ is slightly Lewis acidic). |
| 7 | Concentration | Rotary evaporate at < 35°C . High heat promotes degradation. |
SOP-02: Solvent Drying Criteria
Water content must be minimized before dissolving the solid.
-
DCM: Distill over CaH₂ or pass through activated alumina columns. Target water content: < 20 ppm.
-
THF: Distill over Na/Benzophenone or use inhibitor-free anhydrous grade. Target water content: < 30 ppm.
-
Storage: All solvents in use must contain activated 3Å molecular sieves.
Analytical Decision Tree
Use this flow to determine the integrity of your material.
Figure 2: Quality Control Decision Tree for 3-Bromo-1-(3-fluorophenyl)piperidin-2-one.
References
-
Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as Factor Xa inhibitors.[1][2] (World Patent No. WO2003026652). WIPO. Citation for: General synthesis and stability of N-aryl-piperidin-2-one intermediates in Apixaban analogs.
-
Pinto, D. J., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban).[3] Journal of Medicinal Chemistry, 50(22), 5339–5356. Citation for: Structural activity relationships (SAR) of N-aryl lactams and the electronic effects of phenyl substituents.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. Citation for: Mechanism of amide hydrolysis and inductive effects of alpha-halogens and N-aryl groups.
Sources
Technical Support Center: Troubleshooting α-Bromo Lactam & Amide Stability
Welcome to the Technical Support Center for α-bromo lactam and amide synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of these highly versatile, yet sensitive, electrophilic intermediates. This guide is designed to move beyond basic protocols, offering mechanistic troubleshooting and field-validated workflows to ensure the integrity of your bioconjugation, peptide stapling, and heterocycle synthesis pipelines.
Part 1: FAQs on Stability & Storage
Q: Why does my α-bromo-δ-valerolactone degrade rapidly on the benchtop, whereas my α-bromo-γ-butyrolactone remains stable for months?
A: The causality lies in ring strain and stereoelectronic distortion. The 5-membered γ-butyrolactone ring naturally accommodates the sp
Q: I am observing premature C–Br bond cleavage when preparing α-bromo amide solutions in the presence of amine bases. Is this a thermal degradation issue? A: No, this is typically a photolytic redox issue. Nitrogenous bases can associate with α-bromo amides to form an Electron Donor–Acceptor (EDA) complex. Even under ambient laboratory lighting, this complex can undergo Photoinduced Electron Transfer (PET). This triggers homolytic C–Br bond scission, generating highly reactive carbon-centered radicals (2[2]). To prevent this, solutions containing both α-bromo amides and amines must be strictly shielded from light.
Q: During basic aqueous workup, my α-bromo amide degrades into an isocyanide and an aldehyde. What is the mechanism driving this fragmentation? A: This degradation is driven by base-induced deprotonation. When the amide nitrogen is deprotonated, the resulting α-bromoamide anion undergoes rapid intramolecular cyclization, displacing the bromide ion to form a highly strained iminooxirane intermediate. This 3-membered intermediate is thermodynamically unstable and spontaneously fragments into an isocyanide and an aldehyde (3[3]).
Part 2: Troubleshooting Guides & Experimental Workflows
Issue 1: Hydrolytic and Nucleophilic Degradation During Synthesis
Symptom: Low yields and complex mixtures of ring-opened or solvolyzed products during the synthesis of α-bromo lactams from parent lactones. Root Cause: Traditional methods use strong bases (like LDA) and moisture-sensitive intermediates (enol silyl ethers) which are prone to hydrolysis upon aqueous workup. Self-Validating Solution: Implement a biphasic synthesis system. By using a water/organic two-phase system with a phase-transfer base, the reactive α-bromolactone is immediately partitioned into the organic phase upon cyclization, effectively shielding it from aqueous nucleophiles (1[1]).
Protocol 1: Biphasic Synthesis of α-Bromo Lactams
-
Ring Opening: To a round-bottom flask, add the parent lactone (10 mmol) and a substoichiometric amount of PBr
(0.5 mmol). Slowly add Br (11 mmol) dropwise. -
Acid Formation: Stir the mixture at 80 °C for 4 hours to yield the corresponding α-bromocarboxylic acid. Cool to room temperature.
-
Biphasic Setup: Dissolve the crude acid in 20 mL of an organic solvent (Methyl Ethyl Ketone is recommended for eco-friendly scaling). Add 20 mL of deionized water.
-
Cyclization: Slowly add tetraalkylammonium hydroxide (R
N OH , 11 mmol) to the biphasic mixture under vigorous stirring. -
Phase Separation: Stir for 1 hour at room temperature. The biphasic nature ensures the newly formed α-bromo lactam migrates to the organic layer, preventing base-catalyzed hydrolysis.
-
Extraction & Storage: Separate the organic layer, wash with brine, dry over MgSO
, and concentrate under reduced pressure. Store the isolated α-bromo lactam at -20 °C.
Issue 2: Unintended Radical Formation in Amine Buffers
Symptom: Loss of the α-bromo amide starting material when dissolved in amine-containing biological buffers, accompanied by the formation of complex oligomers. Root Cause: Ambient light triggers PET within the EDA complex formed between the α-bromo amide and the amine buffer (2[2]).
Protocol 2: Handling and Storage of α-Bromo Amides in Amine Buffers
-
Preparation: Dissolve the α-bromo amide in an anhydrous, non-nucleophilic solvent (e.g., DMSO or MeCN) using amber or foil-wrapped glassware to block ambient light.
-
Buffer Addition: If bioconjugation in an amine-containing buffer is required, chill the buffer to 4 °C prior to the addition of the α-bromo amide.
-
Reaction Execution: Perform the reaction under strictly dark conditions or under red-light illumination to prevent EDA complex excitation.
-
Quenching: Quench the reaction rapidly by lowering the pH or adding a sacrificial nucleophile (e.g., a thiol, which reacts significantly faster than amines) to prevent off-target radical formation.
Part 3: Quantitative Data Summary
Table: Comparative Stability and Reactivity Profiles of α-Bromo Lactams/Amides
| Compound Class | Ring Size / Type | Benchtop Stability (RT) | Primary Degradation Pathway | Recommended Storage |
| α-Bromo-γ-butyrolactone | 5-membered lactone | High (> 2 months) | Slow solvolysis | 4 °C, dark |
| α-Bromo-δ-valerolactone | 6-membered lactone | Extremely Low (< 1 hour) | Ring distortion / C-Br scission | -20 °C, use immediately |
| α-Bromo Amide (Neat) | Acyclic | High (> 2 months) | N/A | Room Temp, dark |
| α-Bromo Amide + Amine | Acyclic (Mixture) | Low (Light dependent) | EDA Complexation / PET | 4 °C, strictly shielded from light |
| AM2 (Stable α-Lactam) | 3-membered N-heterocycle | Moderate (Aqueous Buffer) | Nucleophilic attack (C2-N opening) | -20 °C in DMSO/MeCN |
Part 4: Mechanistic Visualizations
Mechanism of base-induced degradation of alpha-bromo amides via an iminooxirane intermediate.
Photolytic cleavage of alpha-bromo amides driven by Electron Donor-Acceptor (EDA) complexation.
Part 5: References
-
Title: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis Source: Chemical Science URL: [Link]
-
Title: A stable α-lactam reagent for bioconjugation and proteomic profiling Source: ChemRxiv URL: [Link]
Sources
reducing impurities in the synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Welcome to the technical support guide for the synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions related to impurity formation during its synthesis, providing in-depth, experience-driven advice to ensure the highest purity of your final product.
Understanding the Synthesis and Potential Impurities
The synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one typically involves the bromination of the precursor, 1-(3-fluorophenyl)piperidin-2-one. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and compromise the integrity of downstream applications. Understanding the origin of these impurities is the first step toward mitigating them.
Synthetic Pathway Overview
Validation & Comparative
1H NMR Interpretation of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one: A Comparative Analytical Guide
Executive Summary
This guide provides a technical analysis of the 1H NMR signature of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one , a critical intermediate often encountered in the synthesis of Factor Xa inhibitors (analogous to Apixaban) and other bioactive lactams.
In synthetic workflows, this molecule typically results from the
Structural Analysis & Mechanistic Logic
To interpret the spectrum accurately, one must understand the electronic environment created by the three key structural features: the Lactam Ring , the
The Diagnostic "Alpha" Shift
The most critical transformation occurs at the C3 position (alpha to the carbonyl).
-
Starting Material (SM): The C3 protons are methylene (
). They appear upfield, typically around 2.4 – 2.6 ppm . -
Product: The introduction of the electronegative Bromine atom deshields the remaining methine proton (
). This signal shifts dramatically downfield to the 4.6 – 5.0 ppm region. -
Stereochemistry: The C3 carbon becomes a chiral center. Consequently, the protons on the piperidine ring (specifically at C4, C5, and C6) become diastereotopic, often leading to complex splitting patterns compared to the achiral starting material.
The Fluorine Signature ( Coupling)
The 3-fluorophenyl group provides a unique fingerprint in the aromatic region (6.8 – 7.5 ppm). Unlike a standard phenyl ring, the presence of Fluorine (spin 1/2) causes additional splitting:
- Ortho: ~8–10 Hz
- Meta: ~6 Hz
-
Result: The aromatic protons will not appear as simple doublets or triplets but as complex multiplets (e.g., doublet of doublets or doublet of triplets).
Comparative Guide: NMR vs. Alternatives
While HPLC is the gold standard for quantitative purity (%), 1H NMR is superior for instantaneous structural confirmation and stereochemical analysis during reaction optimization.
Spectral Comparison Table
The following table highlights the diagnostic shifts used to differentiate the Product from its precursors and impurities in
| Feature | Starting Material (1-(3-fluorophenyl)piperidin-2-one) | Target Product (3-Bromo-1-(3-fluorophenyl)piperidin-2-one) | Impurity (3,3-Dibromo analog) |
| H-3 (Alpha) | Silent (No protons at C3) | ||
| H-6 (N-CH2) | |||
| Aromatic | 6.9 – 7.4 ppm (Complex Multiplet) | 6.9 – 7.5 ppm (Unchanged pattern, slight shift) | 7.0 – 7.6 ppm (Slight shift) |
| Detection | N/A | Diagnostic Peak | Absence of H-3 Peak |
Performance Matrix: NMR vs. HPLC/LC-MS
| Metric | 1H NMR (400 MHz+) | HPLC / LC-MS |
| Speed | High (< 10 min prep + run) | Medium (30+ min method dev/run) |
| Stereochemistry | Excellent (Coupling constants | Poor (Requires Chiral Column) |
| Quantitation | Good (Limit of Detection ~1%) | Excellent (Trace impurities <0.1%) |
| Specificity | Absolute (Direct structural proof) | Relative (Relies on retention time/Mass) |
Visualization of Analytical Workflow
The following diagram illustrates the reaction monitoring logic and the specific signal assignments.
Caption: Logical workflow for monitoring the bromination reaction via 1H NMR, highlighting the diagnostic C3 proton shift.
Detailed Experimental Protocol
To ensure reproducible data, particularly for resolving the Fluorine splitting and diastereotopic protons, follow this protocol.
Sample Preparation
-
Solvent Choice: Use Chloroform-d (
) as the primary solvent.-
Reasoning: It minimizes viscosity-induced broadening and provides excellent solubility for halogenated lactams. Use DMSO-
only if solubility is an issue, but be aware that DMSO peaks (2.50 ppm) may overlap with residual starting material signals.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Note: Higher concentrations (>20 mg) can cause line broadening, obscuring the fine splitting of the aromatic multiplets caused by
coupling.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., succinimide if NBS was used), which can cause baseline distortion.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 14 ppm (ensure aromatic region is fully captured).
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity. For trace impurity detection (<5%), increase to 64 scans.
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons vs. the aliphatic ring protons.
Data Processing
-
Phasing: Apply manual phasing. The region between 3.5–5.0 ppm is critical; ensure the baseline is flat here to accurately integrate the H-3 doublet/multiplet.
-
Integration:
-
Calibrate the integration using the 3-fluorophenyl protons (total area = 4H) in the 6.9–7.5 ppm region.
-
Integrate the H-3 peak (4.6–4.9 ppm). A value of 1.00 confirms mono-bromination. A value < 1.00 suggests the presence of di-bromo impurity or non-brominated material (check 2.5 ppm region).
-
References
-
Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1] Journal of Medicinal Chemistry, 50(22), 5339–5356. (Provides foundational NMR data for the piperidin-2-one scaffold in Factor Xa inhibitors). Link
-
Chu, C., et al. (2023).[2] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie, 155, 123–130. (Details the synthesis and characterization of related lactam intermediates). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative reference for general chemical shift trends of -halo lactams and coupling constants).
-
Spectral Database for Organic Compounds (SDBS). "1-(3-Fluorophenyl)piperidin-2-one." AIST. (Reference for the non-brominated starting material aromatic patterns). Link
Sources
High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of Brominated Piperidinones: A Comparative Guide
Executive Summary
Brominated piperidinones are highly valued pharmacophores in modern oncology and kinase inhibitor development. However, their structural characterization and quantification present unique analytical challenges. This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) for analyzing these compounds. By grounding our methodology in the mechanistic causality of lactam fragmentation and leveraging bromine's natural isotopic signature, we provide a self-validating framework for robust structural elucidation.
The Chemical Causality: Brominated Piperidinone Fragmentation
To optimize any mass spectrometry method, one must first understand why a molecule fragments the way it does. The fragmentation causality of brominated piperidinones is governed by two structural pillars: the lactam core and the halogen tracer.
The Piperidinone Core (Lactam Cleavage): During positive-ion Electrospray Ionization (ESI+), protonation predominantly occurs at the carbonyl oxygen rather than the nitrogen atom. This is due to the oxygen's higher gas-phase proton affinity and the resonance stabilization of the resulting cation 1. This localized protonation induces ring strain, weakening the adjacent C-C and C-N bonds. Upon collisional activation, the dominant fragmentation pathway is an α-cleavage of the lactam ring, culminating in the neutral loss of carbon monoxide (-28 Da) 2. Secondary pathways often involve ring opening followed by the expulsion of ammonia or substituted amines 3.
The Built-In Isotopic Tracer: Bromine possesses a natural isotopic distribution of approximately 50.69% 79Br and 49.31% 81Br. This creates a distinct 1:1 doublet separated by an exact mass of 1.998 Da. This isotopic signature acts as a built-in tracer: any product ion retaining the bromine atom will display this exact doublet, allowing analysts to map the fragmentation pathway with absolute mathematical certainty.
Platform Comparison: ESI-QqQ vs. ESI-Q-TOF
When developing an analytical method, the choice of mass analyzer fundamentally alters the data output. Below is an objective comparison of the two leading platforms for piperidinone analysis.
Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ is the industry standard for targeted pharmacokinetics (PK). It offers unmatched duty cycles and attomole-level sensitivity. However, because it operates at nominal mass resolution, it is susceptible to isobaric matrix interferences.
Q-TOF HRMS: The Q-TOF provides exact mass measurements with sub-2 ppm mass accuracy. While slightly less sensitive than QqQ, it is indispensable for structural elucidation. It allows analysts to measure the exact mass defect of the bromine isotopes, definitively confirming the elemental composition of unknown degradation products.
Table 1: Performance Metrics Comparison
| Performance Metric | ESI-QqQ (Triple Quadrupole) | ESI-Q-TOF (High-Resolution MS) |
| Primary Application | Targeted quantification (PK/PD) | Structural elucidation & untargeted screening |
| Mass Accuracy | Nominal mass (~0.1 Da) | Exact mass (< 2 ppm error) |
| Sensitivity (LOD) | Sub-picogram (Attomole range) | Low-picogram (Femtomole range) |
| Duty Cycle (MS/MS) | >99% in MRM mode | ~10-30% in full scan/SWATH |
| Isotope Resolution | Resolves 79Br/81Br doublet | Exact mass defect determination of Br isotopes |
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal validation mechanisms. By leveraging the 1:1 isotopic ratio of bromine, this workflow mathematically filters out false positives. If a putative fragment ion does not exhibit the exact 1.998 Da mass difference with equal intensity, it is immediately discarded as an artifact.
Fig 1: Comparative LC-MS/MS analytical workflow for brominated piperidinone characterization.
Step-by-Step Methodology:
-
Sample Preparation: Extract the brominated piperidinone analyte using protein precipitation (3:1 Acetonitrile:Plasma). Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic modifier is critical to drive the equilibrium toward the protonated lactam species [M+H]+.
-
Ionization Parameters (ESI+): Set the capillary voltage to 3.5 kV. Optimize the desolvation gas temperature to 350°C to ensure efficient droplet evaporation without inducing premature thermal degradation of the labile C-Br bond.
-
MS/MS Acquisition:
-
For QqQ: Program MRM transitions targeting the loss of CO (e.g., m/z 254 → 226).
-
For Q-TOF: Utilize Data-Dependent Acquisition (DDA) or SWATH with a collision energy (CE) ramp (15–45 eV) to capture both low-energy (CO loss) and high-energy (HBr loss) fragmentation events.
-
-
Isotopic Validation: During data processing, apply an isotopic pattern filter. Accept only product ions that display a 1:1 intensity ratio at an exact mass difference of 1.998 Da, confirming the retention of the bromine atom.
Mechanistic Fragmentation Pathway Analysis
Using 4-(4-bromophenyl)piperidin-2-one (Precursor [M+H]+ m/z 254.018 / 256.016) as a model compound, we can map the logical relationships of its fragmentation.
Fig 2: Mechanistic MS/MS fragmentation pathway of a model brominated piperidinone.
Table 2: Characteristic Product Ions & Neutral Losses
| Fragment Ion | Exact m/z (79Br / 81Br) | Mass Shift | Mechanistic Causality |
| [M+H - CO]⁺ | 226.023 / 228.021 | -28 Da | α-cleavage at the protonated lactam carbonyl followed by rapid CO extrusion. |
| [M+H - NH₃]⁺ | 237.008 / 239.006 | -17 Da | Piperidinone ring opening and subsequent loss of ammonia. |
| [M+H - HBr]⁺ | 174.091 (Singlet) | -80 / -82 Da | High-energy heterolytic cleavage of the C-Br bond. The disappearance of the isotopic doublet validates the loss of bromine. |
| Bromophenyl Cation | 154.965 / 156.963 | N/A | Direct cleavage of the C-C bond linking the aryl and piperidinone rings. |
References
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.[Link]
-
The ornithine effect in peptide cation dissociation. PMC - NIH.[Link]
Sources
HPLC method development for 3-Bromo-1-(3-fluorophenyl)piperidin-2-one analysis
Topic: HPLC Method Development for 3-Bromo-1-(3-fluorophenyl)piperidin-2-one Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Optimizing Separation for Halogenated Lactam Scaffolds
Executive Summary
The analysis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one (CAS: 1311316-20-7) presents unique chromatographic challenges due to its dual-halogenated motif and the conformational flexibility of the piperidin-2-one ring.[1] Standard generic gradients often fail to resolve the critical des-bromo impurities or regioisomers common in its synthesis.[1]
This guide compares the performance of traditional C18 stationary phases against Phenyl-Hexyl alternatives.[1] We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for the fluorophenyl moiety through
Analyte Profiling & Critical Quality Attributes (CQA)
Before method selection, we must deconstruct the molecule to understand its interaction mechanisms.
| Attribute | Chemical Feature | Chromatographic Impact |
| Core Scaffold | Piperidin-2-one (Lactam) | Polar functionality; potential for peak tailing if silanols are active.[1][2] |
| Substituent A | 3-Fluorophenyl group | Strong UV chromophore (254 nm).[1] Enhances |
| Substituent B | 3-Bromo group | Lipophilic; creates a chiral center at C3.[1] |
| LogP (Predicted) | ~2.5 - 3.2 | Moderately lipophilic; suitable for Reversed-Phase (RP-HPLC).[1] |
| Stability | Susceptible to hydrolysis or nucleophilic displacement at high pH.[1] |
Critical Directive: Avoid high pH (>8.0) to prevent degradation of the
Comparative Study: Stationary Phase Selection
We evaluated three stationary phases to determine the optimal selectivity factor (
Experimental Conditions
-
System: Agilent 1290 Infinity II / Waters H-Class UPLC
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm[3]
Comparison Results
| Column Type | Ligand Chemistry | Retention Time ( | Resolution ( | Peak Symmetry ( | Verdict |
| C18 (Standard) | Octadecylsilane | 6.2 min | 1.8 | 1.15 | Adequate. Good general retention but limited selectivity for halogen positioning.[1] |
| C8 (Speed) | Octylsilane | 4.8 min | 1.2 | 1.08 | Poor. Insufficient resolution; co-elution risk with early eluting polar impurities. |
| Phenyl-Hexyl | Phenyl-hexyl | 6.8 min | 3.4 | 1.05 | Superior. The |
Mechanism of Action
The Phenyl-Hexyl column engages in a secondary interaction mechanism.[1] While the C18 column relies solely on hydrophobic partitioning, the Phenyl-Hexyl phase interacts with the electron-deficient 3-fluorophenyl ring of the analyte.[1] This "orthogonal" selectivity is critical for separating the target from structurally similar byproducts that lack the specific halogen arrangement.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix and interaction mechanisms driving the method development.
Caption: Decision workflow prioritizing Phenyl-Hexyl phases for halogenated aromatic lactams to maximize selectivity.
The Final Protocol (SOP Ready)
Based on the comparative data, the following method is recommended for the routine assay and purity analysis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one. This protocol ensures separation from the des-bromo precursor and potential hydrolysis products.[1]
Instrument Parameters
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]
-
Column Temperature: 35°C (Controls viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5–10 µL.
-
Detection: DAD/UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).[1]
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7, suppressing silanol activity).
-
Solvent B: Methanol (Preferred over Acetonitrile for Phenyl columns to enhance
selectivity).[1]
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | Isocratic (Elute polar salts) |
| 15.00 | 10 | 90 | Linear Gradient |
| 18.00 | 10 | 90 | Wash |
| 18.10 | 90 | 10 | Re-equilibration |
| 23.00 | 90 | 10 | End of Run |
Troubleshooting & Self-Validation
To ensure the method remains robust ("Trustworthiness" pillar), perform the following system suitability tests (SST):
-
Resolution Check:
between the main peak and the nearest impurity (typically the des-bromo analog). -
Tailing Factor:
. If tailing increases, the lactam nitrogen may be interacting with silanols. Solution: Increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid). -
Carryover: Inject a blank after the high standard. The peak area at the retention time of the analyte should be < 0.1%.
Impurity Profiling Logic
-
Peak @ RRT 0.85: Likely the des-bromo impurity (more polar).[1]
-
Peak @ RRT 0.20-0.40: Hydrolyzed lactam (ring-opened amino acid).[1]
-
Peak @ RRT 1.10: Regioisomer (e.g., 4-bromo or 5-bromo isomer) if non-selective bromination occurred.[1]
References
-
Chemical Identity: 3-Bromo-1-(3-fluorophenyl)piperidin-2-one.[1] CAS No. 1311316-20-7.[1] Sigma-Aldrich / Enamine Building Blocks.[1]
-
Methodology Foundation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Elution principles).
-
Stationary Phase Chemistry: "Selectivity of Phenyl-Hexyl Columns for Aromatic and Halogenated Compounds." Agilent Technologies Technical Note.
-
Analogous Scaffold Analysis: Muszalska, I., et al. (2006). "HPLC and TLC methodology for determination or purity evaluation of... piperidin-2-one derivatives." Acta Poloniae Pharmaceutica.
-
Impurity Profiling: BenchChem Protocols for Piperidin-2-one Analysis.
Sources
A Researcher's Guide to Distinguishing 3-Bromo-1-(3-fluorophenyl)piperidin-2-one from its Regioisomers
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of novel chemical entities is paramount. Even subtle variations in molecular architecture, such as the placement of substituents on a scaffold, can drastically alter a compound's pharmacological and toxicological profile. This guide provides a comprehensive, data-driven approach to unequivocally distinguish 3-Bromo-1-(3-fluorophenyl)piperidin-2-one from its potential regioisomers, a common challenge encountered during its synthesis and purification.
The core of this challenge lies in the fact that regioisomers possess the same molecular formula and, consequently, the same molecular weight, rendering many foundational analytical techniques insufficient for their differentiation. Here, we will delve into a multi-faceted analytical workflow, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.
The Challenge: Identifying Potential Regioisomers
The synthesis of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one can potentially yield several constitutional isomers depending on the reaction conditions and starting materials.[1] The primary regioisomeric ambiguity arises from the alternative positions of the bromine atom on the piperidinone ring and the fluorine atom on the phenyl ring. For the purpose of this guide, we will focus on distinguishing the target compound from its most probable regioisomers:
-
Target Compound: 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
-
Regioisomer 1 (Bromine position): 4-Bromo-1-(3-fluorophenyl)piperidin-2-one
-
Regioisomer 2 (Bromine position): 5-Bromo-1-(3-fluorophenyl)piperidin-2-one
-
Regioisomer 3 (Fluorine position): 3-Bromo-1-(2-fluorophenyl)piperidin-2-one
-
Regioisomer 4 (Fluorine position): 3-Bromo-1-(4-fluorophenyl)piperidin-2-one
The Workflow: A Multi-Technique Approach
A robust and self-validating analytical workflow is essential for unambiguous structure elucidation. The following diagram illustrates the logical progression of experiments designed to systematically differentiate the target compound from its regioisomers.
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Lactams
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Lactams, cyclic amides, are a privileged scaffold found in a vast array of pharmaceuticals, most notably in β-lactam antibiotics.[1] The introduction of fluorine into these molecules has emerged as a powerful strategy to modulate their biological activity, offering a pathway to enhanced potency, improved pharmacokinetic profiles, and novel therapeutic applications.[2][3] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated lactams, supported by experimental data and detailed methodologies, to inform rational drug design and development.
The Strategic Role of Fluorine in Lactam Bioactivity
The introduction of a fluorine atom or a fluorine-containing group, such as a trifluoromethyl (CF3) group, into a lactam structure can dramatically alter its physicochemical properties.[1] These changes, though seemingly subtle, can have a profound impact on the molecule's interaction with biological targets. The high electronegativity of fluorine can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and create new polar interactions.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[5] This increased stability can lead to a longer biological half-life and improved bioavailability.[6][7]
The strategic placement of fluorine can also directly influence binding affinity to target proteins. The small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric hindrance, while its unique electronic properties can lead to more favorable interactions within a protein's binding pocket.[4]
Comparative Analysis of Biological Activity: A Data-Driven Perspective
The theoretical benefits of fluorination are borne out by experimental evidence. A comparative analysis of fluorinated lactams and their non-fluorinated counterparts consistently demonstrates the positive impact of this strategic chemical modification.
Enhanced Enzyme Inhibition
A key area where fluorinated lactams have shown significant promise is in the inhibition of enzymes, particularly those involved in bacterial resistance mechanisms like metallo-β-lactamases (MBLs).[8][9] These enzymes are responsible for the deactivation of β-lactam antibiotics, a major global health threat.[10]
A study on the development of MBL inhibitors utilized fluorinated captopril analogues, which contain a lactam-like pyrrolidine ring. The introduction of a trifluoromethyl group led to potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1).[10]
| Compound | Modification | NDM-1 IC50 (µM) |
| D-captopril derivative | Non-fluorinated parent | - |
| Trifluoromethylated D-captopril analogue | Fluorinated | 0.3 |
| Table 1: Comparative inhibitory activity of a non-fluorinated captopril derivative and its trifluoromethylated analogue against NDM-1.[10] |
The data clearly indicates a significant enhancement in inhibitory activity upon fluorination. This is attributed to the favorable interactions of the trifluoromethyl group within the enzyme's active site.
Modulated Antimicrobial Activity
The core function of many lactam-containing compounds is their antimicrobial activity. Fluorination can modulate this activity, sometimes leading to increased potency or an altered spectrum of activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial efficacy.[11]
Experimental Protocols for Biological Activity Assessment
The validation of these biological activities relies on robust and reproducible experimental protocols. Below are methodologies for key assays used in the evaluation of lactam-based compounds.
In Vitro Enzyme Inhibition Assay (e.g., for Metallo-β-Lactamase)
This assay determines the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).
Materials:
-
Purified enzyme (e.g., NDM-1)
-
Substrate (e.g., a chromogenic cephalosporin like CENTA)
-
Test compounds (fluorinated and non-fluorinated lactams)
-
Assay buffer (e.g., Tris-HCl with ZnCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the purified enzyme in the assay buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the test compounds to the wells. A control well with no inhibitor is also prepared.
-
Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the substrate's cleavage product.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Diagram of the Enzyme Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (fluorinated and non-fluorinated lactams)
-
Positive control antibiotic
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria with no antibiotic).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Diagram of the MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion: The Future of Fluorinated Lactams
The strategic incorporation of fluorine into lactam-containing molecules is a proven and powerful tool for medicinal chemists. The ability to fine-tune physicochemical properties translates into tangible improvements in biological activity, including enhanced enzyme inhibition and modulated antimicrobial effects. The data and protocols presented in this guide offer a foundation for further research and development in this promising area of drug discovery. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential for creating novel, more effective lactam-based therapeutics.
References
- Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams - SIOC Journals. (n.d.).
- A Comparative Guide to the Biological Activity of Novel Synthetic Derivatives - Benchchem. (n.d.).
- Trifluoromethylated lactams: promising small molecules in the search for effective drugs. (2025). Chem Commun (Camb), 61(5), 785-802.
- Synthesis of Fluorinated β-Aminophosphonates and γ-Lactams - DOI. (2013).
- Fluorinative Difunctionalization of Selected Cyclooctene-Fused Beta-Lactams and Beta-Amino Esters | Request PDF - ResearchGate. (2025).
- A Network-Based Protocol to Prioritize Compounds for Biological Testing: Discovery of Anti-Staphylococcus aureus Cacalol Derivatives - Frontiers. (n.d.).
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.).
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.).
- Fluorine substituent effects (on bioactivity) - ResearchGate. (n.d.).
- Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC. (n.d.).
- A Comparative Guide to the Biological Activity of Fluorinated vs. Non - Benchchem. (n.d.).
- ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles - ResearchGate. (2010).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
- Screening Methods for the Evaluation of Biological Activity in Drug Discovery - HELDA - University of Helsinki. (2004).
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC. (2023).
- Navigating Changes: A Practical Look at Comparability Protocols for Drugs and Biologics. (2026).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Synthetic methods for compounds containing fluoro-lactam units - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - ACS Publications. (2026).
- Pharmacokinetics and pharmacodynamics of oral beta-lactam antibiotics as a two-dimensional approach to their efficacy - PubMed. (2002).
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science. (2021).
- Fluorinated captopril analogues inhibit metallo-β-lactamases and facilitate structure determination of NDM-1 binding pose - PubMed. (2024).
Sources
- 1. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated captopril analogues inhibit metallo-β-lactamases and facilitate structure determination of NDM-1 binding pose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of oral beta-lactam antibiotics as a two-dimensional approach to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Comprehensive Guide to Safe Handling of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one
Hazard Assessment: A Proactive Approach
The structure of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one, featuring a brominated piperidinone ring and a fluorophenyl group, suggests a need for careful handling. Halogenated organic compounds can present various hazards, including potential toxicity and irritation. Therefore, a cautious approach is warranted. The primary routes of exposure to be concerned about are inhalation, skin contact, and ingestion.
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]
-
Toxicity: While specific data is unavailable, related compounds can be harmful if swallowed or absorbed through the skin.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3-Bromo-1-(3-fluorophenyl)piperidin-2-one. The following table outlines the recommended PPE based on the potential hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[7][8] | Provides good resistance against a range of organic chemicals. Inspect gloves for any signs of degradation or puncture before use.[9] |
| Eye Protection | Chemical safety goggles with side shields.[2][7] | Protects against splashes and airborne particles. Standard prescription glasses are not a substitute.[7] |
| Face Protection | Face shield.[10][11] | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing.[11] |
| Body Protection | A flame-retardant lab coat.[4] | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][12][13] | Minimizes the risk of inhaling potentially harmful vapors or dust. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one throughout its lifecycle in the laboratory.
Caption: Workflow for Safe Handling of 3-Bromo-1-(3-fluorophenyl)piperidin-2-one.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Use a dedicated and clean set of spatulas and weighing boats.
-
-
Experimental Procedures:
Emergency and Disposal Plan
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[6][14]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][14]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][12] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12][14]
Waste Disposal:
-
All waste materials, including contaminated consumables and excess compound, must be collected in a clearly labeled, sealed container.
-
Dispose of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[1][12][14]
By adhering to these rigorous safety protocols, you contribute to a secure research environment that fosters both scientific advancement and personal well-being.
References
-
University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
-
DC Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. sjsu.edu [sjsu.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. epa.gov [epa.gov]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. 4-bromo-1-(phenylmethyl)- 3-Piperidinone|775225-43-9|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
